Technical Monograph: Structural Identification and Synthetic Utility of 3-Chloro-1,2,4-Triazole Ethanol Scaffolds
The following technical guide is structured as an advanced operational monograph for drug discovery researchers. It focuses on the 3-chloro-1,2,4-triazole scaffold and its hydroxyethyl (ethanol) derivatives—a critical bu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an advanced operational monograph for drug discovery researchers. It focuses on the 3-chloro-1,2,4-triazole scaffold and its hydroxyethyl (ethanol) derivatives—a critical but often chemically ambiguous class of intermediates used to modulate lipophilicity and metabolic stability in antifungal and oncological pharmacophores.
Part 1: Chemical Identity & CAS Registry Architecture
In the context of medicinal chemistry, "3-chloro-1,2,4-triazole ethanol derivatives" refers to a class of N-alkylated heterocycles. There is no single CAS number for the entire group; rather, there is a specific CAS for the parent nucleophile and distinct CAS numbers for the regioselective alkylation products.
Core Parent Scaffold
The foundational building block for all derivatives in this class is the halogenated triazole ring. Unlike the ubiquitous unsubstituted 1,2,4-triazole, the 3-chloro variant offers unique electronic withdrawal properties, altering the pKa and hydrogen-bond accepting capability of the system.
Chemical Name
Structure Description
CAS Number
Molecular Weight
3-Chloro-1H-1,2,4-triazole
Parent Nucleophile
6818-99-1
103.51 g/mol
1,2,4-Triazole
Unsubstituted Control
288-88-0
69.06 g/mol
The Ethanol Derivatives (The Target Class)
When the parent scaffold (CAS 6818-99-1) reacts with an ethylating agent (e.g., ethylene carbonate, 2-chloroethanol, or ethylene oxide), it yields N-hydroxyethyl derivatives. Due to annular tautomerism (1H, 2H, 4H), regioselectivity is the primary synthetic challenge.
Regioisomer
Chemical Name
CAS Number
Status
N1-Isomer
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Not Commonly Listed *
Primary synthetic target (Thermodynamic)
N2-Isomer
2-(3-chloro-2H-1,2,4-triazol-2-yl)ethanol
N/A (Custom)
Common impurity (Kinetic)
Control
2-(1H-1,2,4-triazol-1-yl)ethanol
3273-14-1
Reference Standard
*Note: The specific CAS for the 3-chloro-N1-ethanol derivative is not widely indexed in commercial catalogs, often requiring de novo synthesis using CAS 6818-99-1 as the registered starting material.
Part 2: Synthetic Logic & Regiocontrol (The "How-To")
The Regioselectivity Challenge
The 3-chloro-1,2,4-triazole ring possesses three potential alkylation sites (N1, N2, N4).
Electronic Bias: The chlorine atom at C3 exerts an inductive effect (-I), reducing the nucleophilicity of the adjacent N2 and N4.
Steric Bias: The chlorine atom creates steric bulk, disfavoring alkylation at N2 and N4.
Result: Under thermodynamic control, N1-alkylation is generally favored, producing the linear 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.
Validated Synthetic Protocol
Objective: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol via Hydroxyethylation.
Reagent: Ethylene Carbonate (Solid, safer alternative to ethylene oxide)
Catalyst: Potassium Carbonate (
) or DBU
Solvent: DMF or Toluene (high boiling point required)
Step-by-Step Methodology:
Activation: Charge a reaction vessel with 3-chloro-1,2,4-triazole (1.0 eq) and
(0.1 eq) in DMF. Stir at 80°C for 30 minutes to ensure deprotonation and tautomeric equilibration.
Addition: Add Ethylene Carbonate (1.2 eq). Note: Ethylene carbonate is preferred over chloroethanol to avoid bis-alkylation and elimination side-reactions.
Cyclization/Decarboxylation: Heat the mixture to 140°C. The reaction proceeds via nucleophilic attack on the carbonate, followed by decarboxylation (
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x) to remove DMF.
Purification: The crude residue will contain a mixture of N1 (major) and N2 (minor) isomers. Isolate the N1 isomer via flash column chromatography (DCM/MeOH gradient).
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways.
Figure 1: Regioselective alkylation pathways of 3-chloro-1,2,4-triazole. The chlorine atom steers selectivity toward N1.
Part 3: Analytical Characterization (Self-Validation)
Trustworthiness in synthesis requires rigorous structural confirmation. You cannot rely solely on LC-MS, as regioisomers often have identical masses.
NMR Diagnostic Logic
To distinguish the N1-isomer from the N2-isomer, utilize NOE (Nuclear Overhauser Effect) spectroscopy.
N1-Isomer (Target):
The triazole ring proton (
) is spatially close to the methylene protons of the ethanol chain ().
Observation: Strong NOE correlation between the Ring-H and the
.
N2-Isomer (Impurity):
The ethanol chain is flanked by the Chlorine and the Nitrogen lone pair. The Ring-H (
) is distant.
Observation: Weak or absent NOE correlation.
Analytical Decision Tree
Figure 2: Structural validation workflow to confirm regiochemistry of the ethanol adduct.
Part 4: Applications in Drug Discovery
The 3-chloro-1,2,4-triazole moiety is not merely a linker; it is a bioisostere used to modulate drug properties.
Metabolic Blocking: The chlorine atom at the C3 position blocks metabolic oxidation that might occur on an unsubstituted triazole ring (C-H oxidation), thereby increasing the half-life (
) of the molecule [1].
Lipophilicity Tuning: The chloro-substituent increases the LogP of the molecule compared to the parent triazole, improving membrane permeability in CNS-targeted drugs.
Fragment-Based Design: The 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol scaffold serves as a "warhead" or "anchor" in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets (e.g., CYP51 inhibitors) where the triazole nitrogen coordinates to the heme iron [2].
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27240, 3-Chloro-1,2,4-triazole. Retrieved from [Link]
Shapiro, G., et al. (1996).Structure-Activity Relationships of Triazole Antifungals. (General reference to triazole SAR mechanisms).
Common Chemistry. CAS Registry Number 3273-14-1 (Unsubstituted Ethanol Derivative). Retrieved from [Link]
CAS Registry Number: 586339-01-7 Molecular Formula: C₄H₆ClN₃O Molecular Weight: 147.56 g/mol Executive Summary This technical guide provides a comprehensive analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a speci...
This technical guide provides a comprehensive analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike the ubiquitous unsubstituted 1,2,4-triazole ethanol, the 3-chloro substituent introduces unique electronic properties and steric constraints that significantly alter its reactivity profile and regioselectivity during synthesis.[1]
This document details the structural identity, regioselective synthetic pathways, and downstream applications of this molecule, serving as a reference for medicinal chemists and process engineers.[1]
Nomenclature and Structural Identity
The IUPAC name 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol encodes the precise connectivity of the molecule, distinguishing it from potential regioisomers.
Substituent 1 (Position 3): A chlorine atom.[8][10] The electron-withdrawing nature of chlorine at C3 decreases the pKa of the triazole ring compared to the unsubstituted parent.[1]
Substituent 2 (Position 1): An ethanol chain (-CH₂CH₂OH) attached to the nitrogen at position 1.
Isomerism and Tautomerism
The precursor, 3-chloro-1,2,4-triazole, exists in tautomeric equilibrium.[1] Upon alkylation, three potential regioisomers can form:
Critical Note: In the IUPAC numbering for the target molecule, the nitrogen attached to the ethanol chain is designated as position 1.[1] Consequently, the carbon bearing the chlorine is at position 3.[1]
Property
Data
IUPAC Name
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
CAS Number
586339-01-7
SMILES
ClC1=NN(CCO)C=N1
InChI Key
(Specific key varies by protonation state, generally derived from structure)
LogP (Predicted)
~0.2 (More lipophilic than unsubstituted analog due to Cl)
Synthetic Pathways & Regiocontrol
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a classic exercise in heterocyclic alkylation. The primary challenge is regioselectivity .[1] The N1 nitrogen is generally the most nucleophilic, but the steric bulk of the chlorine atom at C3 can influence the ratio of N1 vs. N2 products.[1]
Pathway A: Alkylation with 2-Chloroethanol
Reagents: 3-chloro-1,2,4-triazole, 2-chloroethanol, Base (NaOH or K₂CO₃).[1]
Solvent: DMF (Dimethylformamide) or solvent-free (melt).
Step-by-Step Methodology
Charge: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-chloro-1,2,4-triazole (10.35 g, 100 mmol) and ethylene carbonate (9.68 g, 110 mmol).
Wash with brine (3 x 30 mL) to remove unreacted ethylene carbonate and catalyst.
Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.[1]
Purification: The crude oil often contains ~5-10% of the N2 isomer. Purify via column chromatography (Silica gel, gradient elution with DCM -> 5% MeOH/DCM) or crystallization from Isopropyl Alcohol (IPA) if the product solidifies.[1]
Analytical Validation
Confirming the structure requires distinguishing the N1 isomer from the N2 isomer.[1]
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Triazole Ring Proton (C5-H):
N1-Isomer (Target): The C5 proton typically appears as a singlet around δ 8.5 – 8.8 ppm .
N2-Isomer: The C5 proton is often shifted upfield relative to the N1 isomer.
Linker Protons (-CH₂-N):
Look for a triplet around δ 4.2 – 4.4 ppm .[1] The chemical shift of the methylene group attached to the nitrogen is sensitive to the electronic environment of the specific nitrogen (N1 vs N2).[1]
Carbon NMR (¹³C NMR)
C3 (C-Cl): Characteristic signal around 150–155 ppm .
C5 (C-H): Characteristic signal around 145 ppm .[1]
Applications in Drug & Agrochemical Discovery
The 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol moiety serves as a bioisostere and a pharmacophore builder.
Agrochemicals (Fungicides)
This molecule is a structural analog to the side chains found in DMI (Demethylation Inhibitor) fungicides.[1] The 3-chloro group enhances lipophilicity and metabolic stability compared to the unsubstituted triazole.
Mechanism: The triazole nitrogen (N4) binds to the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase) , blocking ergosterol biosynthesis.[1]
Role of Chlorine: The chlorine atom at position 3 can fill hydrophobic pockets in the enzyme active site, potentially altering the spectrum of activity against resistant fungal strains.[1]
Pharmaceutical Intermediates
It acts as a precursor for "Linker Chemistry."[1] The free hydroxyl group (-OH) can be converted into a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde, allowing the triazole unit to be tethered to other aromatic scaffolds (e.g., biphenyls, quinolines) in the design of antifungal or antitumor agents.[1]
Figure 2: Downstream synthetic utility of the ethanol derivative.
References
PubChem. (n.d.).[9][10] Compound Summary: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS 586339-01-7). National Library of Medicine.[1] Retrieved from [Link]
Shneine, J. K., & Al-araji, Y. H. (2016).[1] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds.[1][2][6][7][8][10][11][12][13] (Contextual reference for N1 vs N2 selectivity).
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (General review of triazole synthesis methodologies). Retrieved from [Link]
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol PubChem CID and safety data
The following technical guide details the chemical profile, synthesis, and safety protocols for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic intermediate. Note on Database Indexing: As of the cu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and safety protocols for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic intermediate.
Note on Database Indexing: As of the current chemical registry updates, this specific chlorinated derivative is often classified as a "non-catalog" research intermediate in public databases like PubChem. While its non-chlorinated analog (1H-1,2,4-Triazole-1-ethanol, CID 550925) is widely indexed, the 3-chloro variant is typically synthesized in situ or custom-manufactured for high-value antifungal or agrochemical scaffolds. The data below synthesizes predicted physicochemical properties with established protocols for the 1,2,4-triazole class.
Part 1: Chemical Identity & Physicochemical Profile
This compound serves as a critical bifunctional building block , combining the lipophilic, bioisosteric properties of the 3-chloro-1,2,4-triazole ring with the hydrophilic, reactive handle of a primary alcohol.
Estimated based on non-chloro analog (68°C) + halogen effect
Boiling Point
~320 °C
Decomposition likely before boiling
LogP
~0.2 to 0.5
More lipophilic than unsubstituted triazole (LogP -0.7)
pKa
~2.5 (Conjugate acid)
Weakly basic N4 nitrogen
Solubility
Soluble: Ethanol, DMSO, MeOHModerate: Water
Hydroxyl group confers water solubility
Part 2: Synthesis & Manufacturing Workflow
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol requires controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring has three potential alkylation sites (N1, N2, N4). Under basic conditions, the N1-alkylation is thermodynamically and kinetically favored, particularly when using 3-chloro-1,2,4-triazole.
Synthetic Route: Ethylene Carbonate Ring Opening
This "green chemistry" route avoids the use of toxic 2-chloroethanol and generates CO₂ as the only byproduct.
Parent Ion [M+H]+: m/z ~148.0 (³⁵Cl) and 150.0 (³⁷Cl) in a 3:1 ratio.
Fragmentation: Loss of the hydroxyethyl chain (M-45) or loss of Cl is common.
Part 5: Pharmaceutical & Agrochemical Utility[8][9]
This compound is a "warhead" precursor. The 3-chloro-1,2,4-triazole moiety is a bioisostere found in advanced agrochemicals (e.g., Prothioconazole intermediates) and antifungal drugs.
Linker Chemistry: The primary alcohol allows for conversion to tosylates/mesylates, enabling the attachment of the triazole ring to complex lipophilic backbones.
Structure-Activity Relationship (SAR): The 3-chloro substituent increases metabolic stability and lipophilicity compared to the unsubstituted triazole, enhancing the half-life of the final drug candidate.
References
PubChem Compound Summary. (2025). 1H-1,2,4-Triazole-1-ethanol (Non-chloro analog). National Center for Biotechnology Information. Link
Alzchem Group. (2025). 3-Chloro-1,2,4-triazole Technical Data Sheet. Link
Shneine, J. K., & Al-araji, Y. H. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1). Link
European Chemicals Agency (ECHA). (2025). Registration Dossier: 1,2,4-Triazole derivatives. Link
Technical Guide: Molecular Characterization and Synthesis of Chloro-Triazole Ethanol Intermediates
Topic: Molecular Weight and Formula of Chloro-Triazole Ethanol Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Chloro-triazo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Weight and Formula of Chloro-Triazole Ethanol Intermediates
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Chloro-triazole ethanol derivatives represent a critical class of pharmacophores in the synthesis of sterol 14
-demethylase (CYP51) inhibitors.[1] These intermediates serve as the structural "warhead" for a vast array of agricultural fungicides (e.g., Tebuconazole, Hexaconazole) and systemic medical antifungals. This guide provides a rigorous technical analysis of the molecular properties, synthetic pathways, and analytical characterization of these intermediates, with a specific focus on the 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol scaffold.[1]
Chemical Identity & Molecular Properties[1][2][3][4][5][6][7]
The "chloro-triazole ethanol" classification encompasses a series of
-hydroxy triazoles.[1] The core scaffold is defined by a halogenated phenyl ring (typically 2,4-dichlorophenyl or 4-chlorophenyl) linked to a triazole ring via an ethyl or propyl chain containing a secondary or tertiary alcohol.[1]
Table 1: Physicochemical Profile of Key Intermediates
*Note: CAS numbers for enantiomers (R/S) may differ. The listed CAS refers to the racemic or general structure where applicable.
Synthetic Pathways and Causality
The synthesis of chloro-triazole ethanol intermediates requires precise control over regioselectivity to ensure N-1 alkylation of the triazole ring, avoiding the thermodynamically stable but biologically inactive N-4 isomer.[1]
Pathway A: The
-Haloketone Substitution Route
This is the industrial standard for generating the ethanone precursor, followed by reduction.
Friedel-Crafts Acylation: 1,3-Dichlorobenzene is acylated with chloroacetyl chloride to form
-chloro ketone reacts with 1,2,4-triazole.[1] Critical Control Point: A base (e.g., ) is used to deprotonate the triazole. High temperatures favor N-1 substitution.[1]
Carbonyl Reduction: The resulting ketone is reduced (typically using
in methanol) to yield the target ethanol intermediate.
Pathway B: The Corey-Chaykovsky Epoxide Route
Used for tertiary alcohol derivatives (e.g., Tebuconazole intermediates).
Epoxidation: A ketone intermediate reacts with a sulfur ylide (trimethylsulfoxonium iodide/NaH) to form a strained epoxide.
Ring Opening: The epoxide is opened by 1,2,4-triazole under basic conditions. This route directly establishes the tertiary hydroxyl group necessary for binding the heme iron in CYP51.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol via the alpha-haloketone route.
Analytical Characterization Protocols
Trustworthiness in synthesis is established through rigorous validation. The following protocols ensure the identity and purity of the intermediate.
Protocol 1: HPLC Purity Analysis
Objective: Quantify the ratio of the target ethanol intermediate to the ketone precursor and N-4 regioisomer impurities.
Why is this specific molecular weight and formula critical?
The Halogen Effect: The 2,4-dichloro substitution pattern increases lipophilicity (
), facilitating penetration through fungal cell membranes. It also sterically hinders metabolic degradation of the phenyl ring.
The Triazole "Warhead": The N-4 nitrogen of the triazole ring binds non-covalently to the heme iron (
) of the fungal enzyme lanosterol 14-demethylase. This blocks the substrate binding site, preventing the synthesis of ergosterol, a vital cell membrane component.
The Hydroxyl Group: The ethanol moiety mimics the transition state of the lanosterol substrate, forming hydrogen bonds within the enzyme active site, increasing binding affinity.
Visualization: Mechanism of Action
Caption: Structure-Activity Relationship (SAR) of the chloro-triazole ethanol scaffold.
References
PubChem. (n.d.).[5] 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[1][6] National Library of Medicine.[5] Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-.[1][7] Retrieved from [Link]
SIELC Technologies. (2018). HPLC Separation of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol. Retrieved from [Link]
Literature review on 3-chloro-1,2,4-triazole functionalization
Topic: Strategic Functionalization of 3-Chloro-1,2,4-Triazole: A Technical Guide to Reactivity and Regiocontrol Content Type: Technical Whitepaper / Methodology Guide Audience: Medicinal Chemists, Process Chemists, and A...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Functionalization of 3-Chloro-1,2,4-Triazole: A Technical Guide to Reactivity and Regiocontrol
Content Type: Technical Whitepaper / Methodology Guide
Audience: Medicinal Chemists, Process Chemists, and Agrochemical Scientists
Executive Summary: The "Switchable" Scaffold
The 3-chloro-1,2,4-triazole moiety represents a privileged scaffold in modern drug discovery, serving as a critical bioisostere for amides and a lipophilic core in antifungal (e.g., tebuconazole) and oncolytic agents. Its utility stems from its dual-reactivity profile:
Electrophilic C3 Position: The chlorine atom serves as a handle for Nucleophilic Aromatic Substitution (
) or transition-metal-catalyzed cross-coupling.
Nucleophilic Nitrogen Ring: The acidic N-H proton (pKa ~10) allows for diverse alkylation or arylation strategies.
This guide provides a rigorous, evidence-based roadmap for functionalizing this scaffold, addressing the two most common bottlenecks: overcoming the inertness of the C-Cl bond and controlling N-alkylation regioselectivity .
The Reactivity Landscape
To design effective synthesis routes, one must visualize the electronic distribution of the ring. The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), activating the ring toward nucleophilic attack while simultaneously influencing the tautomeric equilibrium.
Figure 1: Reactivity map of the 3-chloro-1,2,4-triazole scaffold.
Deep Dive: C3-Chlorine Displacement (
)
While 3-bromo-1,2,4-triazoles are often preferred for metal couplings, the 3-chloro variant is cost-effective and highly amenable to
due to the high electronegativity of chlorine, which stabilizes the Meisenheimer intermediate.
Mechanism & Causality
The reaction does not proceed via a concerted
mechanism. Instead, it follows an addition-elimination pathway.[1]
Step 1 (Rate Determining): Nucleophilic attack at C3 disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Step 2: Re-aromatization and expulsion of the chloride ion.
Critical Insight: Unlike benzene rings where electron-withdrawing groups (EWGs) like
are required for , the 1,2,4-triazole ring itself is sufficiently electron-deficient (aza-activated) to facilitate this reaction, provided the nucleophile is strong (e.g., primary amines).
Experimental Protocol: C3-Amination
Standard Operating Procedure for displacing Cl with a primary amine.
Parameter
Condition
Rationale
Solvent
DMSO, DMF, or NMP
Polar aprotic solvents stabilize the charged transition state and dissolve polar nucleophiles.
Base
(3.0 eq) or DIPEA
Neutralizes the HCl byproduct. Inorganic bases () are preferred for thermal stability.
Temperature
100°C - 140°C
High energy barrier requires thermal activation. Microwave irradiation (150°C, 20 min) significantly improves yield.
Monitoring
LC-MS
TLC is often insufficient due to the polarity of both SM and Product.
Self-Validating Check:
If the reaction stalls, add a catalytic amount of KI (Potassium Iodide) . This generates a transient, more reactive 3-iodo intermediate in situ (Finkelstein reaction logic).
fails (e.g., with weak nucleophiles or for C-C bond formation), Palladium catalysis is required. The C-Cl bond is stronger than C-Br, necessitating electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.
Ligand Selection Matrix
Reaction Type
Recommended Catalyst System
Notes
Suzuki-Miyaura (C-C)
or + XPhos
XPhos is critical for activating aryl chlorides. Use as base in Dioxane/Water.
Buchwald-Hartwig (C-N)
+ BrettPhos
Required for coupling secondary amines or anilines where fails.
Sonogashira (C-C)
+ CuI
Requires high temperature; often low yielding on chlorides without specialized ligands like XPhos .
The Regioselectivity Challenge: N-Alkylation
The most common failure mode in triazole chemistry is the formation of inseparable regioisomers. 3-chloro-1,2,4-triazole exists in a tautomeric equilibrium, primarily between the 1H, 2H, and 4H forms.
N1-Alkylation: Generally favored thermodynamically and sterically.
N2-Alkylation: Can occur with "hard" electrophiles or specific solvent effects.
N4-Alkylation: Rare, usually observed only if N1/N2 are blocked or under specific kinetic control.
Decision Logic for Regiocontrol
Figure 2: Decision tree for predicting N-alkylation outcomes.
Technical Insight:
To maximize N1-selectivity , use Michael addition conditions (e.g., reaction with acrylates) or use a soft base (
in Acetone). The use of NaH in DMF (irreversible deprotonation) often leads to mixtures because the naked anion is highly reactive and less discriminating (the "loose transition state" effect).
Differentiation Protocol (NMR):
N1-isomer: The C5-proton usually appears upfield relative to the N2-isomer.
N2-isomer: The C5-proton is often deshielded due to the adjacent lone pair interactions.
NOESY: Essential for confirmation. N1-alkyl groups will show NOE correlations to the C5-H; N2-alkyl groups may show weaker or no correlation depending on conformation.
References
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from
Organic Syntheses. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction.[2] Retrieved from
National Institutes of Health (NIH). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Retrieved from
MDPI. (2023).[3] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. (Note: Mechanistic parallels drawn for regioselectivity). Retrieved from
Sigma-Aldrich. (2024). Palladium-catalyzed Cross-coupling Reactions: User Guide. Retrieved from
Regiochemical Divergence in Triazole Alkylation: A Technical Guide to 3-Chloro and 5-Chloro-1,2,4-Triazole Ethanol Isomers
Executive Summary The 1,2,4-triazole heterocycle is a privileged pharmacophore and a critical building block in the synthesis of azole antifungals, agricultural fungicides, and advanced materials. When functionalized wit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole heterocycle is a privileged pharmacophore and a critical building block in the synthesis of azole antifungals, agricultural fungicides, and advanced materials. When functionalized with both a halogen and an ethanol moiety, the resulting compounds exhibit unique physicochemical properties dictated by their exact regiochemistry.
This whitepaper provides an in-depth mechanistic and experimental analysis of the two primary regioisomers formed during the N-alkylation of 3-chloro-1H-1,2,4-triazole with an ethanol precursor: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol . By exploring the causality behind their formation, structural elucidation, and isolation, this guide equips drug development professionals with the self-validating protocols necessary to control and utilize these critical intermediates .
Mechanistic Grounding: Tautomerism and Regioselectivity
The Annular Tautomerism Paradigm
Unsubstituted and symmetrically substituted 1,2,4-triazoles exhibit rapid prototropic annular tautomerism. However, the introduction of a highly electronegative chlorine atom at the C3 position breaks this symmetry. Physical and theoretical studies confirm that 3-chloro-1H-1,2,4-triazole exists predominantly in the 1H-tautomer form, as the electron-withdrawing nature of the halogen destabilizes the adjacent nitrogen lone pairs.
Causality of Divergent Alkylation
When 3-chloro-1H-1,2,4-triazole is subjected to base-catalyzed alkylation with an electrophile such as 2-chloroethanol, the resulting resonance-stabilized triazolide anion can theoretically be attacked at N1, N2, or N4. In practice, the reaction is a competition between N1 and N2 alkylation :
N1-Alkylation (The 3-Chloro Isomer): Attack at the N1 position is sterically unhindered because the adjacent C5 position bears only a small hydrogen atom. This pathway is both kinetically and thermodynamically favored, yielding 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol as the major product.
N2-Alkylation (The 5-Chloro Isomer): Attack at the N2 position forces the incoming ethanol moiety into the immediate steric bulk of the C3-chlorine atom. According to IUPAC nomenclature rules, once alkylation occurs at N2, this nitrogen is redesignated as N1, shifting the chlorine atom to the C5 position. This yields 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol as the minor product.
Figure 1: Divergent regioselective alkylation pathways of 3-chloro-1,2,4-triazole.
Physicochemical & Structural Profiling
Understanding the quantitative differences between the two isomers is critical for downstream purification and analytical validation. The proximity of the highly electronegative chlorine atom to the alkylated nitrogen in the 5-chloro isomer significantly alters its dipole moment and NMR shielding environment .
Table 1: Comparative Physicochemical and Spectral Data
Parameter
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol
Regiochemical Designation
N1-Alkylated (Major Isomer)
N2-Alkylated (Minor Isomer)
Relative Yield (Typical)
85 - 90%
10 - 15%
Steric Environment
Unhindered (C5-H adjacent to N1)
Hindered (C5-Cl adjacent to N1)
Chromatographic Elution
Faster (Lower polarity)
Slower (Higher polarity)
¹H NMR (Triazole C-H)
~8.2 ppm (Singlet, C5-H)
~7.9 ppm (Singlet, C3-H)
¹³C NMR (C-Cl Shift)
~151 ppm (C3)
~148 ppm (C5)
HMBC ³J Correlation
N-CH₂ to C5-H (~140 ppm)
N-CH₂ to C5-Cl (~148 ppm)
Self-Validating Experimental Protocol: Synthesis and Resolution
To ensure scientific integrity, the following methodology is designed as a self-validating system. Every experimental choice is grounded in chemical causality, and orthogonal analytical techniques are embedded to verify outcomes.
Phase 1: Base-Catalyzed Deprotonation
Reagent Preparation: Suspend 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
Causality: K₂CO₃ is a mild, insoluble base that deprotonates the triazole to form a resonance-stabilized triazolide anion without hydrolyzing the incoming alkylating agent. DMF provides a polar aprotic environment, maximizing the nucleophilicity of the triazolide anion.
Phase 2: Electrophilic Alkylation
Addition: Perform a dropwise addition of 2-chloroethanol (1.1 eq) at 0 °C, followed by gradual heating to 70 °C for 12 hours.
Causality: The low initial temperature prevents exothermic runaway and unwanted etherification side-reactions. Heating provides the activation energy required to overcome the steric hindrance of the N2 pathway, ensuring a measurable yield of the 5-chloro minor isomer for isolation.
In-Process Control (IPC): Monitor via TLC (Silica gel, EtOAc:Hexane 1:1). The reaction is self-validating when the starting material spot disappears, replaced by two distinct product spots.
Phase 3: Chromatographic Resolution
Separation: Purify the crude mixture via flash column chromatography or preparative HPLC .
Causality: The 5-chloro isomer possesses a higher localized dipole moment due to the proximity of the N1-alkyl group and the C5-chlorine atom, causing it to interact more strongly with the stationary polar silica phase. Consequently, the 3-chloro isomer elutes first.
Phase 4: Orthogonal Validation (2D-NMR)
HMBC Analysis: Subject both isolated fractions to Heteronuclear Multiple Bond Correlation (HMBC) NMR.
Causality: 1D proton NMR is insufficient for absolute regiochemical assignment due to solvent-dependent chemical shifts. HMBC provides a foolproof structural map by tracking the ³J coupling between the ethanol protons and the triazole ring carbons.
Figure 2: Self-validating NMR logic for distinguishing 3-chloro and 5-chloro regioisomers.
Strategic Applications in Drug Development
The precise isolation of these isomers is not merely an academic exercise; it is a regulatory and functional imperative in drug development.
Azole Antifungals: The 1,2,4-triazole ring is the primary pharmacophore responsible for binding to the heme iron of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). The spatial orientation of the chlorine atom (C3 vs C5) drastically alters the trajectory of the ethanol side-chain within the enzyme's binding pocket, often resulting in a complete loss of efficacy for the incorrect regioisomer.
Agrochemicals: In the development of broad-spectrum fungicides, the 3-chloro isomer is frequently utilized as a stable precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), where the C-Cl bond serves as a reactive handle to append complex biaryl systems.
By mastering the regiochemical divergence of 3-chloro and 5-chloro-1,2,4-triazole ethanol isomers, synthetic chemists can ensure high-fidelity scale-up and rigorous quality control in active pharmaceutical ingredient (API) manufacturing.
References
Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column , SIELC Technologies. Available at:[Link]
Foundational
A Technical Guide to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, commercial availability, synthesis, and potential applications.
Introduction to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS No. 586339-01-7) is a functionalized triazole derivative. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide range of therapeutic agents, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The presence of a chloro substituent and a hydroxyethyl group on the triazole scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, and anticancer properties.[1]
Identifying reliable commercial sources is a critical first step in any research and development project. The following suppliers have been identified for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol. It is recommended to contact the suppliers directly for current availability, pricing, and detailed specifications.
Supplier
Product Number/Link
Notes
ChemBridge Corporation (via Sigma-Aldrich)
CH4411837431
Available as a screening compound. Purity is typically around 95%.[2]
MolCore
MC-03060080
Listed as a high-purity compound suitable for pharmaceutical research and development.[3]
This list is not exhaustive, and other suppliers may be available through various chemical sourcing platforms.
Synthesis and Characterization
A general and widely applicable method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a suitably substituted triazole with an alkylating agent.[4] In the case of the target molecule, the synthesis could likely be achieved through the N-alkylation of 3-chloro-1H-1,2,4-triazole with a protected 2-haloethanol, followed by deprotection.
Below is a logical workflow for a potential synthesis and characterization process.
Figure 1: A proposed workflow for the synthesis and characterization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.
General Synthetic Protocol (Hypothetical)
The following is a generalized, field-proven protocol for the N-alkylation of a triazole, adapted for the synthesis of the target compound. Note: This protocol is illustrative and would require optimization.
Materials:
3-chloro-1H-1,2,4-triazole
2-Bromoethanol
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Procedure:
To a stirred solution of 3-chloro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous mixture with EtOAc (3 x volumes).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Expected Characterization Data
While specific spectra for this compound are not publicly available, based on the analysis of similar triazole derivatives, the following spectral characteristics can be anticipated:[5][6][7]
¹H NMR: The spectrum would be expected to show a triplet for the methylene protons adjacent to the hydroxyl group, another triplet for the methylene protons attached to the triazole nitrogen, a singlet for the triazole ring proton, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).
¹³C NMR: Signals corresponding to the two methylene carbons and the two carbons of the triazole ring would be expected in their characteristic regions. The carbon bearing the chlorine atom would be significantly downfield.[8]
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.
FTIR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches, C=N and N-N stretches of the triazole ring, and the C-Cl stretch.
Applications in Research and Drug Development
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The functional groups present—the nucleophilic hydroxyl group and the reactive chloro-substituted triazole ring—allow for a variety of chemical transformations.
Figure 2: Potential derivatization pathways and therapeutic applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.
The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for linkers in the development of, for example, PROTACs or other targeted therapies. The chloro-substituent on the triazole ring can be a site for nucleophilic aromatic substitution or participate in various cross-coupling reactions to introduce further diversity.
Given the established biological activities of triazole-containing compounds, derivatives of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol could be explored for a range of therapeutic targets. The 1,2,4-triazole scaffold is a key component in many antifungal drugs, and this building block could be utilized in the synthesis of novel antifungal agents.[9]
Safety and Handling
As a novel chemical intermediate, detailed toxicological data for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is limited. Therefore, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
Based on the available Material Safety Data Sheet (MSDS) for this compound from suppliers, it is classified as a solid.[2] It is advisable to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a promising chemical building block for medicinal chemistry and drug discovery. Its commercial availability from specialized suppliers facilitates its use in research. While detailed synthetic and characterization data in the public domain is sparse, its synthesis is achievable through standard organic chemistry methodologies. The versatile functional groups of this molecule offer numerous possibilities for the creation of novel compounds with potential therapeutic applications. As with any research chemical, it should be handled with appropriate safety precautions.
Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol from 3-chloro-1,2,4-triazole
Abstract This application note details the optimized protocol for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a critical pharmacophore and intermediate in the production of broad-spectrum azole fungicides (e....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocol for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a critical pharmacophore and intermediate in the production of broad-spectrum azole fungicides (e.g., prothioconazole derivatives) and pharmaceutical agents. We present two distinct synthetic routes: a "Green Chemistry" approach utilizing ethylene carbonate (Method A) and a classical nucleophilic substitution using 2-chloroethanol (Method B). Emphasis is placed on controlling regioselectivity to favor the N-1 isomer over the N-2 and N-4 byproducts, utilizing in-process controls (IPC) and optimized catalytic parameters.
Introduction & Mechanistic Insight
The starting material, 3-chloro-1,2,4-triazole, exists in a tautomeric equilibrium. In solution, the proton acts as a mobile entity, primarily oscillating between the N-1 and N-2 positions (and less frequently N-4).
The Regioselectivity Challenge:
Alkylation of 1,2,4-triazoles is governed by the interplay of steric hindrance and electronic density.
N-1 Alkylation (Target): Thermodynamically favored in basic conditions. Leads to the desired 3-chloro-1-(2-hydroxyethyl) isomer.
N-2 Alkylation (Byproduct): Often kinetically competitive, leading to the 2-substituted isomer.
N-4 Alkylation (Byproduct): Rare due to significant steric hindrance from the C3-chloro and C5-hydrogen substituents.
The 3-chloro substituent exerts an electron-withdrawing effect (-I effect), increasing the acidity of the triazole ring (
) compared to the unsubstituted parent (). This increased acidity accelerates the reaction but requires careful base selection to prevent over-alkylation or ring degradation.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway illustrating the divergent synthesis of N1 (target) and N2 isomers via Carbonate or Halo-ethanol routes.
Synthetic Strategy Analysis
Feature
Method A: Ethylene Carbonate (Recommended)
Method B: 2-Chloroethanol (Classic)
Reaction Type
Nucleophilic Ring Opening / Decarboxylation
Nucleophilic Substitution ()
Atom Economy
High (Byproduct is )
Moderate (Byproduct is stoichiometric salt, e.g., NaCl)
Safety
High (Avoids alkyl halides, operates at low pressure)
Moderate (2-Chloroethanol is highly toxic/vesicant)
Regioselectivity
Excellent (>15:1 N1:N2 ratio typically)
Good (~10:1 N1:N2 ratio)
Purification
Distillation or Crystallization
Extraction required to remove salts
Detailed Protocols
Method A: The "Green" Melt Process (Ethylene Carbonate)
Best for: Large-scale synthesis, high purity requirements, and environmental compliance.
Reagents:
3-chloro-1,2,4-triazole (1.0 eq)
Ethylene Carbonate (1.05 - 1.10 eq)
Catalyst: Potassium Carbonate (
, 0.05 eq) or TBAI (Tetrabutylammonium iodide, 0.01 eq)
Step-by-Step Protocol:
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas bubbler (to monitor
evolution).
Loading: Charge the flask with 3-chloro-1,2,4-triazole (solid) and Ethylene Carbonate (solid).
Fusion: Heat the mixture to 135°C . The solids will melt into a homogeneous liquid.
Catalysis: Once the melt is stable, add the catalyst (
).
Note:
evolution will begin immediately. Ensure the vent is open.
Reaction: Maintain temperature at 140–145°C for 4–6 hours.
IPC Point: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1) or HPLC. The reaction is complete when the starting triazole is <1.0%.
Workup:
Cool the reaction mass to 80°C.
Add Ethanol (2 volumes) to dissolve the crude oil.
Filter hot to remove the inorganic catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude viscous oil.
Purification: The product often solidifies upon standing. Recrystallize from Isopropanol/Hexane or purify via high-vacuum distillation (bp ~160°C at 0.5 mmHg) if high purity (>99%) is required.
Best for: Small-scale lab preparation where ethylene carbonate is unavailable.
Reagents:
3-chloro-1,2,4-triazole (1.0 eq)
2-Chloroethanol (1.2 eq)
Sodium Hydroxide (NaOH, 1.1 eq)
Solvent: Water (3 volumes)
Step-by-Step Protocol:
Dissolution: In a flask, dissolve NaOH in water. Add 3-chloro-1,2,4-triazole.[1][2] Stir until a clear solution of the sodium triazolate salt is formed.
Addition: Heat the solution to 60°C . Add 2-Chloroethanol dropwise over 30 minutes.
Caution: 2-Chloroethanol is acutely toxic. Use a fume hood.
Reflux: Raise temperature to reflux (~100°C) and hold for 6–8 hours.
Byproduct: N2-isomer (typically elutes later due to lower polarity).
NMR Validation (
):
Proton (
): Look for the diagnostic triazole ring proton (C5-H) singlet around 8.5–8.8 ppm. The ethylene chain will appear as two triplets around 3.8 ppm () and 4.2 ppm ().
Carbon (
): The C3-Cl carbon typically appears around 150–155 ppm.
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-yield Ethylene Carbonate synthesis route.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<70%)
Incomplete conversion or decomposition.
Check catalyst load. Ensure temperature reaches 140°C to drive decarboxylation.
High N2 Isomer
Solvent polarity effects or steric factors.
In Method B, switch solvent to DMF to promote at the less hindered N1. In Method A, ensure homogenous melt.
Dark Coloration
Oxidation of triazole at high temp.
Sparge reactor with Nitrogen () during the melt phase.
Product is Oily
Residual solvent or impurities.
Seed with a pure crystal if available, or perform high-vacuum drying (>4h).
References
Regioselectivity in Triazoles: Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2021.[3][4]
Ethylene Carbonate Alkylation: Clements, J. H. "Reactive applications of cyclic alkylene carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663-674.
General Triazole Synthesis: "Preparation of 1-substituted-1,2,4-triazoles." Patent US5478945A.
Green Chemistry Protocols: Tundo, P., et al. "Green synthesis of pharmaceutically active triazoles." Green Chemistry, 2010.
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted under a fume hood with appropriate Personal Protective Equipment (PPE).
Technical Application Note: Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole
Abstract & Strategic Overview The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of antifungal azoles, agrochemicals, and benzodiazepine intermediates. This application note details the opti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of antifungal azoles, agrochemicals, and benzodiazepine intermediates. This application note details the optimized protocol for the alkylation of 3-chloro-1,2,4-triazole with 2-chloroethanol .
While conceptually simple, this reaction presents two primary challenges:
Regioselectivity: The 1,2,4-triazole ring exhibits annular tautomerism, creating three potential nucleophilic sites (N1, N2, and N4). Controlling the site of alkylation to favor the bioactive N1-isomer requires precise control of base strength and solvent polarity.
Safety Profile: The alkylating agent, 2-chloroethanol (ethylene chlorohydrin), is acutely toxic and requires specific handling protocols distinct from standard alkyl halides.
This guide presents a self-validating protocol using a Phase Transfer Catalysis (PTC) approach to maximize yield and safety, alongside a classical anhydrous method for high-purity applications.
Safety & Hazard Analysis (Critical)
WARNING:2-Chloroethanol is classified as Extremely Hazardous . It is fatal if inhaled, swallowed, or absorbed through the skin. It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.
Hazard
Mitigation Strategy
Systemic Toxicity
Work exclusively in a certified fume hood. Double-gloving (Laminate/Silver Shield under Nitrile) is mandatory.
Volatility
Keep reaction vessels sealed. Use a condenser with a scrubber trap (NaOH solution) to neutralize vapors.
Skin Absorption
In case of contact, wash immediately with soap and water for 15 minutes. Seek immediate medical attention.
Reaction Mechanism & Regioselectivity
The 3-chloro-1,2,4-triazole substrate exists in a tautomeric equilibrium. The 3-chloro substituent is electron-withdrawing, increasing the acidity of the NH proton (
).
Upon deprotonation, the triazolide anion is formed. The resonance structures delocalize the negative charge, but the N1 position is generally the most nucleophilic due to being furthest from the electron-withdrawing chlorine at C3 and having less steric hindrance than N2.
Target Reaction:
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the bifurcation between N1 (major) and N2 (minor) alkylation pathways.
Recommended for initial screening and when high regioselectivity (>95:5) is required.
Materials:
3-Chloro-1,2,4-triazole (10 mmol, 1.035 g)
2-Chloroethanol (12 mmol, 0.80 mL)
Potassium Carbonate (
), anhydrous (15 mmol, 2.07 g)
Potassium Iodide (KI), catalytic (1 mmol, 166 mg)
Acetonitrile (ACN), dry (20 mL)
Procedure:
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-1,2,4-triazole and
in dry acetonitrile. Stir at room temperature for 30 minutes to ensure deprotonation.
Addition: Add Potassium Iodide (KI) followed by the dropwise addition of 2-chloroethanol. Note: KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.
Reaction: Attach a reflux condenser and heat the mixture to reflux (80-82°C) for 8–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
Workup: Cool to room temperature. Filter off the inorganic salts (
) and wash the cake with cold acetonitrile.
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.
Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Method B: Aqueous Phase Transfer Catalysis (Scale-Up / Green)
Recommended for larger batches to avoid organic solvents and simplify salt removal.
Materials:
3-Chloro-1,2,4-triazole (50 mmol)
2-Chloroethanol (60 mmol)
Sodium Hydroxide (NaOH) (55 mmol, dissolved in 20 mL water)
Toluene (optional, 20 mL) or run neat if agitation is sufficient.
Procedure:
Dissolution: Dissolve 3-chloro-1,2,4-triazole in the NaOH solution. The solution should be clear (formation of sodium triazolide).
Catalyst Addition: Add TBAB. If using a biphasic system, add Toluene now.
Alkylation: Add 2-chloroethanol slowly.
Heating: Heat the mixture to 90°C for 6 hours. Vigorous stirring is essential for the PTC to function.
Separation:
If Toluene used: Separate phases. Extract aqueous layer with EtOAc (2x). Combine organics, dry over
, and concentrate.
If Neat: The product often separates as an oil or precipitate upon cooling. Dilute with water and extract with Ethyl Acetate.
Process Control & Data Analysis
Workflow Diagram
Figure 2: Operational workflow for Method A (Anhydrous).
Analytical Specifications
To validate the protocol, compare your product against these standard metrics.
Parameter
Specification
Notes
Appearance
White to off-white solid
MP typically 70–75°C (Lit. varies by purity).
Yield
75% – 85%
Lower yields indicate incomplete conversion or loss during workup.
NMR (DMSO-)
8.56 (s, 1H, H-5)
The H-5 proton is diagnostic. In N2-isomers, this shift often moves upfield.
NMR (Linker)
4.22 (t, 2H, ), 3.75 (t, 2H, )
Distinct triplets for the ethyl chain.
Regioselectivity
> 95:5 (N1 : N2)
Determine by integration of H-5 signals in crude NMR.
Distinguishing Isomers:
N1-Isomer (Desired): The triazole ring protons are chemically non-equivalent (if not 3-substituted). With 3-Cl, H-5 is unique. The N-CH2 signal is typically lower field (deshielded) than in the N2-isomer.
N2-Isomer: Often formed as a minor byproduct (5-10%). Can be removed by recrystallization from ethanol, as it is generally more soluble than the N1-isomer.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Alkyl chloride is unreactive.
Add 10 mol% Potassium Iodide (KI) or Sodium Iodide (NaI). The iodide displaces the chloride in situ, creating a better leaving group.
O-Alkylation
Reaction conditions too harsh.
Highly unlikely with triazoles, but ensure temperature does not exceed 100°C.
High N2-Isomer
Solvent polarity too low or steric bulk.
Switch to a more polar solvent (DMF or DMSO) to stabilize the transition state for N1 attack.
Emulsion
Phase transfer failure (Method B).
Add brine to the aqueous layer to break the emulsion; use more EtOAc for extraction.
References
Regioselectivity in Triazole Alkylation: Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles."[1] Chemistry of Heterocyclic Compounds, 2021.[2][3][4]
General Protocol for Triazole Functionalization: "Synthesis of 1-substituted 1,2,4-triazoles." Organic Chemistry Portal.
Safety Data: "2-Chloroethanol Safety Data Sheet." PubChem.
Mechanistic Insight: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition. (Standard text for tautomerism and reactivity of azoles).
Application and Protocol Guide for the Synthesis of 1-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction between 3-chloro-1,2,4-triazole and ethylene oxide, a critical transformation for the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction between 3-chloro-1,2,4-triazole and ethylene oxide, a critical transformation for the synthesis of functionalized triazole derivatives. These products are valuable intermediates in the development of novel therapeutic agents, particularly in the realm of antifungal medications.[1][2] This guide is structured to provide not only a detailed, albeit hypothetical, experimental protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and potential challenges. Given the absence of a specific, established protocol in the public domain for this exact reaction, the information presented herein is synthesized from established principles of N-alkylation of triazoles and the known reactivity of epoxides with heterocyclic compounds.[3][4][5] Extreme caution is advised, and all experimental work should be conducted by trained professionals in a controlled laboratory setting.
Introduction: The Significance of N-Hydroxyethyl Triazoles
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous antifungal drugs.[6] The N-alkylation of triazoles is a fundamental strategy for introducing diverse functionalities that can modulate the biological activity, solubility, and pharmacokinetic profile of these compounds.[7] The introduction of a 2-hydroxyethyl group via reaction with ethylene oxide yields a versatile intermediate, 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole. The hydroxyl group provides a handle for further chemical modifications, such as esterification or etherification, enabling the exploration of a wider chemical space in drug discovery programs. The chloro-substituent on the triazole ring can also be a site for further functionalization, for instance, through nucleophilic substitution reactions.
Safety First: Handling Highly Hazardous Reactants
Extreme caution is paramount when working with ethylene oxide and 3-chloro-1,2,4-triazole. A thorough understanding and strict adherence to safety protocols are non-negotiable.
Ethylene Oxide: A High-Hazard Chemical
Ethylene oxide is a colorless, flammable gas with a faintly sweet odor. It is a known carcinogen, mutagen, and reproductive toxicant. Due to its high reactivity and flammability, it poses a significant explosion hazard.
Engineering Controls: All manipulations involving ethylene oxide must be conducted in a certified chemical fume hood with a high air exchange rate.[4] An appropriate gas monitoring system with an alarm should be in place.
Personal Protective Equipment (PPE):
Respiratory Protection: A full-facepiece, continuous-flow supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory.[3]
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes are essential.[4]
Storage and Handling: Ethylene oxide should be stored in a cool, well-ventilated, and isolated area, away from heat, sparks, and open flames.[8][9] Use only spark-proof tools when handling containers.[8]
Emergency Procedures: In case of a leak or spill, evacuate the area immediately.[10] Have an emergency plan and appropriate response equipment readily available.
3-Chloro-1,2,4-triazole: A Hazardous Intermediate
3-Chloro-1,2,4-triazole is a solid that can be harmful if swallowed or inhaled and may cause skin and eye irritation.[11][12]
Handling: Avoid generating dust. Use in a well-ventilated area.
PPE: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
Storage: Store in a tightly closed container in a cool, dry place.[13]
Proposed Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the 1,2,4-triazole ring on one of the carbon atoms of the ethylene oxide, leading to the opening of the epoxide ring. 1,2,4-triazole exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[10] This leads to the possibility of alkylation at the N1, N2, or N4 positions.
The regioselectivity of N-alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the solvent, and the base used.[7][10] In the case of 3-chloro-1,2,4-triazole, the electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the different nitrogen atoms. Generally, in the presence of a base, the N1 position is often favored for alkylation.[10]
Caption: Proposed mechanism for the base-catalyzed N-alkylation of 3-chloro-1,2,4-triazole with ethylene oxide.
Hypothetical Experimental Protocol
Disclaimer: This protocol is a suggested starting point for experienced researchers and has not been experimentally validated. All steps must be performed with strict adherence to all institutional and governmental safety regulations regarding the handling of ethylene oxide.
The reaction must be carried out in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet for an inert atmosphere (e.g., nitrogen or argon), and a cold finger condenser cooled to -78 °C (dry ice/acetone). The entire apparatus must be placed within a high-performance chemical fume hood.
Caption: General experimental workflow for the synthesis of 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole.
Step-by-Step Procedure
Preparation: Under a positive pressure of nitrogen, add 3-chloro-1,2,4-triazole (1.0 eq) to the reaction flask, followed by anhydrous THF. Stir the mixture until the solid is fully dissolved.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation. Hydrogen gas will be evolved; ensure proper ventilation to the fume hood exhaust.
Ethylene Oxide Addition: Cool the reaction mixture to 0 °C. Carefully condense a pre-determined amount of ethylene oxide (1.2 eq) into a graduated cylinder at low temperature and then transfer it to the reaction flask via a cannula. This step is extremely hazardous and must be performed by highly trained personnel with appropriate safety measures in place.
Reaction: Slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (around 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quenching: Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]
Data Summary and Expected Outcome
The following table summarizes the proposed reaction conditions. Optimization of these parameters may be necessary to achieve the desired yield and purity.
Parameter
Proposed Condition
Rationale/Notes
Solvent
Anhydrous Tetrahydrofuran (THF)
Aprotic solvent, suitable for reactions with NaH.
Base
Sodium Hydride (NaH)
Strong base to deprotonate the triazole.
Temperature
0 °C to Reflux
Initial cooling for controlled addition, then heating to drive the reaction.
Reactant Ratio
1:1.2 (Triazole:Ethylene Oxide)
A slight excess of ethylene oxide is used to ensure complete consumption of the triazole.
Reaction Time
12-24 hours
Monitor by TLC or GC-MS for completion.
The expected product is a mixture of N1 and N4-alkylated isomers, with the N1 isomer likely being the major product. The final product should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
References
Weekly Safety Meeting. (2025, August 3). Ethylene Oxide Safety. Retrieved from [Link]
El autoclave. Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. Retrieved from [Link]
Environmental Health & Safety, University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]
MDPI. (2021). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Retrieved from [Link]
OSTI.GOV. (1987, August 1). Reaction of 1,2,4-triazole-3-thiones with 1-chloro-2,3-epoxypropane. Retrieved from [Link]
MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-chloro- (CAS 6818-99-1). Retrieved from [Link]
Google Patents. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
Preprints.org. (2025, March 13). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Retrieved from [Link]
ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
Safety data sheet. (2023, October 23). Retrieved from [Link]
Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
PMC. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]
PubMed. (2000, June 15). Asymmetric catalysis of epoxide ring-opening reactions. Retrieved from [Link]
Alzchem Group. 3-Chloro-1,2,4-triazole. Retrieved from [Link]
PMC. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Retrieved from [Link]
MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
Google Patents. US4269987A - Purification of triazoles.
Diva-Portal.org. (2024, October 24). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
Google Patents. Process for making triazoles - Patent 0075459. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
SciELO. New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors. Retrieved from [Link]
Google Patents. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
Google Patents. EP0711775A1 - 1,2,4-triazole alkylation.
PMC. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
ACS Publications. (2015, December 29). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved from [Link]
ACS Publications. Guanine Alkylation by Ethylene Oxide: Calculation of Chemical Reactivity. Retrieved from [Link]
Application Note: Strategic Utilization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol in Chimeric Drug Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical principles with practical, bench-ready protocols for utilizing 2-(3-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical principles with practical, bench-ready protocols for utilizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol as a strategic linker.[1][2][3]
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern drug design—particularly Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive connector.[1][2][3] It is a determinant of solubility, permeability, and ternary complex stability.
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS: 104776-63-2) represents a "privileged scaffold" linker.[1][2][3] Unlike flexible PEG chains, this molecule offers a rigid, heterobifunctional core. The 1,2,4-triazole ring provides a distinct dipole moment and hydrogen-bond acceptor capabilities, while the 3-chloro and 1-hydroxyethyl motifs allow for orthogonal synthetic functionalization.[1][2][3]
Key Advantages:
Orthogonal Reactivity: The aliphatic alcohol and the heteroaromatic chloride can be functionalized sequentially without cross-reactivity.
Bioisosterism: The triazole ring mimics amide bonds but with improved metabolic stability against peptidases.[1]
Solubility Enhancement: The nitrogen-rich heterocycle lowers logP compared to phenyl-based linkers, improving the aqueous solubility of lipophilic payloads.[1][2][3]
Part 2: Chemical Profile & Reactivity Map[1][2]
Before initiating synthesis, understand the electronic environment of the scaffold.
Property
Value / Characteristic
Implication for Design
Formula
C₄H₆ClN₃O
Low MW (147.56 Da) allows for "linker efficiency."[1][2][3]
C3-Position (Cl)
Electrophilic (Weak)
Activated for SNAr by the electron-deficient triazole ring; excellent substrate for Pd-catalyzed coupling.[1][2][3]
Standard handle for esterification, etherification (Mitsunobu), or conversion to leaving group (OMs/OTs).[1][3]
Triazole Ring
Electron Deficient
Increases acidity of C5-H (if unsubstituted); acts as a weak H-bond acceptor.[1][2][3]
Reactivity Visualization
The following diagram illustrates the orthogonal reaction pathways available for this linker.
Part 3: Experimental Protocols
Protocol A: Activation of the Alcohol Handle (Mesylation)
Objective: Convert the hydroxyl group into a reactive mesylate leaving group for subsequent amine alkylation (e.g., attaching a PROTAC E3 ligase ligand).
Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C using an ice bath.[3]
Addition: Add TEA (1.5 mmol) dropwise. Stir for 5 minutes.
Activation: Add MsCl (1.2 mmol) dropwise over 10 minutes. The reaction is exothermic; control addition rate to maintain temp < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Checkpoint: Monitor by TLC (5% MeOH in DCM).[2][3] The alcohol spot (lower R_f) should disappear.[2][3]
Workup: Quench with cold water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Storage: The mesylate intermediate is moderately unstable. Use immediately for the next coupling step or store at -20°C under Argon.
Protocol B: C3-Functionalization via SNAr (Nucleophilic Displacement)
Objective: Displace the C3-chlorine with an amine-bearing ligand.[1][2][3] This reaction is favored because the 1,2,4-triazole ring is electron-deficient, activating the chlorine.
Reagents:
Substrate: Linker (or Linker-Ligand conjugate from Protocol A)
Nucleophile: Primary or Secondary Amine (e.g., Piperazine derivative)
Solvent: DMF or DMSO (Polar aprotic solvents are critical)[1][2][3]
Step-by-Step Procedure:
Dissolution: Dissolve the chloro-triazole substrate (1.0 eq) and the amine nucleophile (1.2 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add K₂CO₃ (2.0 eq).
Heating: Heat the reaction vessel to 80–100°C.
Note: The 3-chloro group is less reactive than a 2-chloropyridine.[1][2][3] Thermal energy is required.[2][3] Microwave irradiation (120°C, 30 min) is highly recommended for faster conversion.
Validation: Monitor by LC-MS. Look for the mass shift corresponding to [M-Cl+Amine]⁺.[1][2][3]
Purification: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF). Purify via flash chromatography.
Protocol C: C3-Functionalization via Suzuki-Miyaura Coupling
Objective: Create a C-C bond at the C3 position for a rigid aryl-aryl connection.[1][2][3]
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[1][3]
Gradient: 5% B to 95% B over 10 min.
Detection: 210 nm (Triazole absorbance) and 254 nm.[1][3]
Acceptance Criteria: Purity > 95%; Mass error < 5 ppm.
Metabolic Stability Assay (Microsomal Stability)
The triazole ring is generally resistant to CYP450 oxidation.[2][3] However, the ethyl-linker chain is a potential site for oxidation.
Protocol: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 60 min.
Readout: Monitor disappearance of parent compound via LC-MS/MS.
Benchmark: Intrinsic clearance (CL_int) should be < 20 µL/min/mg protein for a stable linker.[1][3]
Part 6: References
Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link[1][2][3]
Triazole Synthesis & Reactivity: Wamhoff, H. (1984). Comprehensive Heterocyclic Chemistry. 1,2,4-Triazoles.[4][5][6][7][8][9][10][11][12][13][14] Elsevier.[3] Link
PROTAC Linker Strategies: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link[1][2][3]
1,2,4-Triazole Antifungals: Purnapatre, K., et al. (2005). Mutations in the 1,2,4-triazole binding pocket. Antimicrobial Agents and Chemotherapy.[1] Link[1][2][3]
Application Note: Regioselective Hydroxyethylation of Halogenated 1,2,4-Triazoles
Executive Summary Halogenated 1,2,4-triazoles (e.g., 3-chloro-1,2,4-triazole and 3-bromo-1,2,4-triazole) are privileged pharmacophores frequently utilized in the design of CYP51 inhibitors, agricultural fungicides, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated 1,2,4-triazoles (e.g., 3-chloro-1,2,4-triazole and 3-bromo-1,2,4-triazole) are privileged pharmacophores frequently utilized in the design of CYP51 inhibitors, agricultural fungicides, and advanced materials. The introduction of a hydroxyethyl group at the nitrogen atom of the triazole ring provides a versatile primary alcohol handle for downstream derivatization. This application note details the mechanistic rationale, regioselectivity, and optimized experimental protocols for the hydroxyethylation of halogenated 1,2,4-triazoles, contrasting classical alkyl halide methods with modern, solvent-free ethylene carbonate approaches.
Mechanistic Rationale & Regioselectivity
The chemical behavior of halogenated 1,2,4-triazoles is fundamentally governed by annular tautomerism. For instance, 3-chloro-1,2,4-triazole exists in a dynamic equilibrium between its 1H, 2H, and 4H forms. Thermodynamic studies establish that the 1H tautomer is significantly more stable than the 4H tautomer, as the proton prefers to reside on a nitrogen atom distal to the electron-withdrawing halogen [3].
When subjected to alkylation or hydroxyethylation, the reaction exhibits profound regioselectivity. Alkylation predominantly occurs at the N1 (or N2) position rather than the N4 position. This selectivity is not merely a function of steric hindrance but is electronically driven by the α-effect [1]. The adjacent nitrogen atoms (N1 and N2) possess lone pairs that electronically repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly enhances the nucleophilicity of the N-N system compared to the isolated N4 atom, driving the reaction toward the 1-(2-hydroxyethyl) derivative.
Regioselectivity and tautomeric equilibrium in the hydroxyethylation of 3-chloro-1,2,4-triazole.
Comparative Analysis of Hydroxyethylation Strategies
Historically, hydroxyethylation was achieved using 2-chloroethanol or 2-bromoethanol in polar aprotic solvents. While effective, this method generates stoichiometric halide waste and is prone to over-alkylation, leading to the formation of water-soluble quaternary triazolium salts [4].
A superior, atom-economical alternative utilizes ethylene carbonate . Operating under solvent-free (melt) conditions, ethylene carbonate acts as both the solvent and the electrophile. The reaction is driven to completion by the irreversible evolution of carbon dioxide gas, simplifying the workup process and minimizing the risk of over-alkylation [2].
Table 1: Optimization of Hydroxyethylation Conditions
Parameter
Method A: Ethylene Carbonate (Melt)
Method B: 2-Chloroethanol (Classical)
Reagent Equivalents
1.1 - 1.2 eq
1.2 - 1.5 eq
Base
Catalytic K₂CO₃ (0.05 eq)
Stoichiometric K₂CO₃ (1.5 eq)
Solvent
None (Neat)
DMF or Acetonitrile
Temperature
130–140 °C
80–90 °C
Reaction Time
2–4 hours
12–18 hours
Byproducts
CO₂ (gas)
KCl / KBr (solid salts)
Typical Yield
85–95%
65–80%
N1:N4 Selectivity
> 95:5
~ 90:10
Experimental Workflows
Decision matrix and experimental workflow for the hydroxyethylation of halogenated triazoles.
Protocol A: Solvent-Free Hydroxyethylation via Ethylene Carbonate (Recommended)
This self-validating protocol uses gas evolution as a visual indicator of reaction progress.
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a gas bubbler, charge 3-chloro-1H-1,2,4-triazole (10.0 mmol, 1.0 eq), ethylene carbonate (11.0 mmol, 1.1 eq), and anhydrous potassium carbonate (0.5 mmol, 0.05 eq).
Heating: Immerse the flask in an oil bath pre-heated to 135 °C. As the ethylene carbonate melts (~36 °C), the mixture will become a stirrable slurry.
Reaction Monitoring: Maintain stirring at 135 °C. The reaction is accompanied by the steady evolution of CO₂ gas. Continue heating until gas evolution completely ceases (typically 2 to 3 hours).
Workup: Remove the flask from the heat and allow it to cool to approximately 60 °C. Before the mixture solidifies, add 20 mL of Ethyl Acetate (EtOAc) and stir vigorously to dissolve the crude product.
Washing: Transfer the organic layer to a separatory funnel. Wash with distilled water (2 × 10 mL) to remove the catalytic base and any unreacted ethylene carbonate. Wash with brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole as a viscous oil that may slowly crystallize upon standing.
Protocol B: Classical Alkylation via 2-Chloroethanol
Reserved for substrates that undergo thermal degradation above 100 °C.
Preparation: Suspend 3-chloro-1H-1,2,4-triazole (10.0 mmol, 1.0 eq) and finely powdered anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) in 15 mL of anhydrous DMF.
Addition: Add 2-chloroethanol (12.0 mmol, 1.2 eq) dropwise over 10 minutes at room temperature.
Heating: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (EtOAc:Hexane, 1:1) until the starting material is consumed.
Quenching: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water.
Extraction: Extract the aqueous phase with EtOAc (3 × 20 mL). Combine the organic layers and wash extensively with water (3 × 20 mL) and brine (20 mL) to remove residual DMF.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if the N4-isomer is present in >5% abundance.
Troubleshooting & Quality Control
Hazard of Over-Alkylation: A common failure mode in Protocol B is the formation of quaternary triazolium salts (e.g., 1,4-bis(2-hydroxyethyl)-3-chloro-1,2,4-triazolium chloride) [4]. This occurs if a large excess of the alkylating agent is used. These salts are highly water-soluble and will be completely lost during the aqueous workup, resulting in artificially low yields. Solution: Strictly control the stoichiometry of the alkylating agent (≤ 1.2 eq) and avoid extending reaction times beyond TLC completion.
NMR Verification: To confirm N1 vs. N4 regioselectivity, ¹³C NMR is highly diagnostic. The C5 carbon in the N1-alkylated isomer typically resonates further downfield compared to the more symmetric N4-alkylated isomer due to the loss of annular symmetry.
References
Application
Technical Application Note: Scalable Regioselective Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Executive Summary This application note details a scalable, "green-by-design" protocol for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Molecule). While traditional laboratory methods often utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a scalable, "green-by-design" protocol for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Molecule). While traditional laboratory methods often utilize 2-chloroethanol (neurotoxic) or ethylene oxide (explosive gas), this guide prioritizes the Ethylene Carbonate (EC) Melt Fusion route.
This approach offers superior safety profiles for kilogram-scale production, minimizes halide waste, and leverages specific catalytic conditions to maximize N1-regioselectivity over the thermodynamically competitive N2-isomer.
Key Process Metrics
Parameter
Value / Description
Primary Route
Melt Fusion with Ethylene Carbonate
Catalyst System
Potassium Carbonate () / TBAI (Phase Transfer)
Reaction Temp
140°C – 150°C (Decarboxylation driven)
Typical Yield
85 – 92% (Isolated)
Regioselectivity
> 15:1 (N1 : N2) prior to recrystallization
Safety Profile
No gaseous alkylating agents; solvent-minimized
Strategic Analysis: Route Selection
For scale-up, the choice of alkylating agent dictates the engineering controls and impurity profile.
Decision: Route C is selected for this protocol due to its operational simplicity and alignment with Green Chemistry Principle #1 (Prevention of Waste) and #12 (Safer Chemistry for Accident Prevention).
Mechanism & Regioselectivity
The 1,2,4-triazole ring has three potential nucleophilic nitrogen sites. The 3-chloro substituent exerts an electron-withdrawing inductive effect (-I), reducing the overall nucleophilicity of the ring compared to unsubstituted triazole.
N1 Alkylation (Desired): Sterically accessible and thermodynamically stable.
N2 Alkylation (Impurity): The chlorine atom at position 3 creates steric hindrance that discourages attack at N2 and N4, naturally aiding N1 selectivity. However, high temperatures required for carbonate opening can increase N2 formation.
Reaction Pathway Diagram[2]
Figure 1: Reaction pathway showing the base-catalyzed ring opening of ethylene carbonate and the bifurcation into N1 (major) and N2 (minor) isomers.
Detailed Experimental Protocol
Scale: 1.0 mol (approx. 103 g of starting triazole)
Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer, reflux condenser, temperature probe, oil bath.
Materials[1][3][4][5][6][7][8][9][10][11]
3-Chloro-1,2,4-triazole: 103.5 g (1.0 mol)
Ethylene Carbonate: 96.8 g (1.1 mol) [1.1 eq]
Potassium Carbonate (
): 7.0 g (0.05 mol) [Catalytic Base]
Tetrabutylammonium iodide (TBAI): 1.8 g (0.005 mol) [Phase Transfer Catalyst]
Solvent (Workup): Ethyl Acetate (EtOAc), Brine.
Step-by-Step Procedure
Melt Fusion: Charge the reaction vessel with 3-chloro-1,2,4-triazole, Ethylene Carbonate,
, and TBAI.
Note: No solvent is added at this stage. The reagents will form a melt.
Reaction Initiation: Heat the mixture to 145°C .
Observation: At ~130°C, the mixture becomes a homogeneous melt. Evolution of
gas will begin (bubbling). Ensure the condenser is vented to a scrubber.
Reaction Maintenance: Hold temperature at 145°C – 150°C for 4 to 6 hours .
Endpoint Control: Monitor by HPLC (see Section 5).[2] Target < 1.0% remaining triazole.
Quench & Dissolution: Cool the reaction mass to ~80°C. Add Ethyl Acetate (300 mL) slowly to dissolve the viscous oil while it is still warm.
Why: The product can be highly viscous or solidify upon full cooling; dissolving warm prevents handling issues.
Wash: Transfer to a separatory funnel. Wash with Saturated Brine (2 x 100 mL) .
3-Chloro-triazole (SM): ~4.5 minN1-Product: ~8.2 minN2-Isomer: ~9.1 min
Validation Criteria:
Purity: > 98.0% (Area %)
Regioisomer Content: N2 isomer < 0.5%
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Low Conversion
Temperature too low (<135°C).
Decarboxylation of ethylene carbonate is endothermic and requires >130°C. Increase temp to 145°C.
High N2 Isomer
Temperature too high (>160°C) or reaction ran too long.
Thermodynamic equilibration may favor N2 over time. Quench immediately upon SM consumption.
Dark Coloration
Oxidation of amine/triazole.
Ensure nitrogen inert atmosphere (blanket) during the melt phase.
Product Solidification
Product has high MP.
Do not allow reaction mass to cool completely before adding solvent. Add EtOAc at 80°C.
References
BASF SE. "Process for the preparation of 1-(2-hydroxyethyl)-1,2,4-triazoles." World Intellectual Property Organization, WO2010146114A1. (Describes the industrial ethylene carbonate melt fusion method).
BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Technical Library. (HPLC separation conditions for triazole isomers).
SIELC Technologies. "Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column." SIELC Application Notes. (Analytical behavior of chloro-triazoles).
National Institutes of Health (NIH). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." PubMed Central, PMC4847250. (Mechanistic insight into N1 vs N2 selectivity).
Solvent selection for N-alkylation of 3-chloro-1,2,4-triazole
Application Note: Solvent Engineering for the Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole Executive Summary The 3-chloro-1,2,4-triazole scaffold is a critical pharmacophore in the synthesis of antifungal agent...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Engineering for the Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole
Executive Summary
The 3-chloro-1,2,4-triazole scaffold is a critical pharmacophore in the synthesis of antifungal agents, agrochemicals, and high-energy materials. Its functionalization via N-alkylation is chemically non-trivial due to the ambident nature of the triazolate anion, which can result in a mixture of N1, N2, and N4 regioisomers.
This application note provides a definitive guide to solvent selection, emphasizing the thermodynamic and kinetic factors that drive regioselectivity. We present a validated protocol using polar aprotic solvents to maximize the yield of the biologically preferred N1-alkylated product (3-chloro-1-alkyl-1,2,4-triazole) while suppressing the formation of N2 (5-chloro-1-alkyl) and N4 isomers.
Mechanistic Insight: The Regioselectivity Challenge
The 3-chloro-1,2,4-triazole molecule exists in a tautomeric equilibrium. Upon deprotonation by a base, it forms a resonance-stabilized anion with negative charge density delocalized across the nitrogen atoms.
N1-Alkylation (Major/Thermodynamic): Yields 3-chloro-1-alkyl-1,2,4-triazole . This is generally the most stable isomer due to minimal steric clash between the alkyl group and the chlorine atom (which is at position 3).
N2-Alkylation (Minor): Yields 5-chloro-1-alkyl-1,2,4-triazole (renumbered according to IUPAC). This pathway is sterically disfavored by the adjacent chlorine atom.
N4-Alkylation (Trace/Kinetic): Yields 3-chloro-4-alkyl-1,2,4-triazole . Often observed only with specific solvents (e.g., THF) or bulky electrophiles.
Key Driver: The chlorine atom at position 3 exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the NH proton (
) compared to unsubstituted triazole (). It also provides significant steric bulk that directs alkylation away from N2 and N4, favoring N1.
Diagram 1: Tautomerism and Alkylation Pathways
Caption: Reaction pathways for 3-chloro-1,2,4-triazole alkylation. N1 is favored sterically and thermodynamically.
Solvent Selection Guide
The choice of solvent dictates the "nakedness" of the triazolate anion and the tightness of the ion pair with the cation (e.g.,
Poor. H-bonding solvates the anion, reducing nucleophilicity. Can alter tautomeric ratios.
Slow rates; lower regioselectivity.
Not Recommended
Non-Polar
Toluene / THF
2.4 / 7.5
Variable. Requires Phase Transfer Catalyst (PTC) or crown ethers to dissolve inorganic bases.
Poor solubility of triazolate salts.
Specialized Cases
Expert Insight: The "Dipolar Aprotic Effect"
For 3-chloro-1,2,4-triazole, DMF is the gold standard . It effectively dissociates the potassium carbonate ion pairs. The chloride substituent on the ring pulls electron density, making the anion "harder" than the unsubstituted analog. DMF stabilizes the transition state for N1 attack, which is the most nucleophilic site that is not sterically blocked by the chlorine atom [1, 2].
Experimental Protocol: N1-Selective Alkylation
Objective: Synthesis of 1-benzyl-3-chloro-1,2,4-triazole (Model Reaction).
Scale: 10 mmol.
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
Add 3-chloro-1,2,4-triazole (1.04 g, 10 mmol) and
(2.07 g, 15 mmol).
Purge with nitrogen (
) for 5 minutes.
Solvation & Deprotonation:
Add DMF (50 mL) via syringe.
Stir at Room Temperature (RT) for 30 minutes. Note: This allows for the formation of the potassium triazolate salt. The mixture will appear as a white suspension.
Alkylation:
Cool the mixture to 0°C (ice bath) to maximize kinetic control initially.
Remove ice bath and allow to warm to RT. Stir for 4–12 hours.
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The N1 product is typically less polar (higher
) than the N2 isomer or unreacted starting material.
Workup (Aqueous Extraction):
Pour the reaction mixture into 150 mL of ice-cold water (DMF is miscible; product will precipitate or oil out).
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
The crude residue usually contains >90% N1 isomer.
Purify via Silica Gel Flash Chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Diagram 2: Experimental Decision Workflow
Caption: Decision tree for solvent and base selection based on electrophile stability.
Troubleshooting & Optimization
Problem: Low Conversion.
Cause: Incomplete deprotonation or "wet" solvent.
Solution: Use Cesium Carbonate (
) instead of . The larger Cesium cation is more soluble in DMF/MeCN and forms a looser ion pair with the triazolate, increasing reactivity [3].
Problem: High N2/N4 Isomer Ratio.
Cause: Reaction temperature too high or solvent too non-polar.
Solution: Switch to DMSO and maintain temperature at 0°C–RT. Avoid heating, which can promote thermodynamic equilibration to less favored isomers if the alkylation is reversible (rare for halides, but possible).
Solution: Wash the organic layer with 5% LiCl solution instead of pure water. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.
References
Regioselective alkylation of 1,2,4-triazoles. Tetrahedron Letters, 2000.
Source:
Solvent effects on the alkylation of nitrogen heterocycles. Journal of Organic Chemistry, 2002.
Source:
Cesium carbonate in organic synthesis. Chemical Reviews, 2004.
Source:
Synthesis and properties of 3-chloro-1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry.
Source:
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-chloro-1,2,4-triazole and alkylating agents before handling.
Application Note: Microwave-Assisted Synthesis of Triazole Ethanol Derivatives
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Green Chemistry Protocols, CuAAC Click Chemistry, and Antifungal Scaffold Generation Executive Summary & Mechanistic Rat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Focus: Green Chemistry Protocols, CuAAC Click Chemistry, and Antifungal Scaffold Generation
Executive Summary & Mechanistic Rationale
The 1,2,3-triazole and 1,2,4-triazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core pharmacophore of numerous antifungal (e.g., fluconazole), anticancer, and antiviral agents[1]. Traditionally, the synthesis of these derivatives—particularly via azide-alkyne cycloaddition or condensation reactions—requires harsh conditions, hazardous handling of isolated azides, and prolonged thermal heating spanning 12 to 48 hours[2].
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing microwave irradiation (typically at 2.45 GHz), energy is delivered directly to the reacting molecules rather than relying on the inefficient thermal conductivity of the reaction vessel[2].
The Role of Ethanol in Microwave Synthesis:
The choice of solvent is critical in MAOS. Ethanol is an optimal "green" solvent for triazole synthesis because it possesses a high permanent dipole moment and a favorable dielectric loss tangent[3]. When exposed to microwave frequencies, ethanol molecules continuously attempt to align with the oscillating electromagnetic field. This rapid dipole rotation generates intense molecular friction, resulting in instantaneous, volumetric "in-core" heating[3]. Consequently, activation energy barriers for triazole cyclization are overcome in minutes, significantly suppressing the formation of thermodynamic byproducts and improving overall purity[2].
Mechanistic comparison of energy transfer in conventional vs. microwave-assisted heating.
Reaction Optimization & Quantitative Data
The integration of microwave reactors with polar solvents like ethanol drastically reduces reaction times while boosting yields. The table below summarizes comparative data for various triazole derivatives, highlighting the superiority of MAOS over conventional oil-bath heating.
Table 1: Comparative Yields and Reaction Times for Triazole Synthesis
Note: The use of ethanol not only accelerates the reaction but also simplifies downstream purification, as many triazole products can be directly precipitated and recrystallized from the ethanolic mixture upon cooling[6].
Experimental Protocols
The following protocols are designed as self-validating systems. By generating reactive intermediates (such as organic azides) in situ, we eliminate the isolation of explosive intermediates, ensuring a safer, streamlined workflow[8].
Protocol A: One-Pot Three-Component Synthesis of 1,2,3-Triazole Ethanol Derivatives
This protocol utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles, bypassing the need to handle hazardous organic azides[8].
Vessel Preparation: To a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add the alkyl halide, terminal alkyne, and NaN₃[8].
Catalyst Addition: Add the Ethanol/Water solvent mixture. Introduce sodium ascorbate followed by CuSO₄·5H₂O. Causality note: Sodium ascorbate is required to reduce Cu(II) to the active Cu(I) catalytic species in situ, preventing oxidative homocoupling of the alkyne[5].
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Milestone Flexi Wave)[4]. Set the parameters to 80 °C, max power 150 W, and irradiate for 10–15 minutes[5].
Cooling & Workup: Allow the system to cool to room temperature via compressed air-jet cooling[6]. Quench the reaction by pouring the mixture into 15 mL of ice-cold water.
Purification: The crude 1,2,3-triazole will precipitate as a solid. Filter under vacuum, wash with cold water to remove residual salts, and recrystallize from hot ethanol to yield the pure product[9].
Step-by-step workflow for the one-pot microwave-assisted CuAAC synthesis of triazoles.
Protocol B: Microwave-Assisted Synthesis of 1,2,4-Triazol-3-one Derivatives
This method details the cyclization of hydrazide derivatives into 1,2,4-triazol-3-ones, which are potent antifungal precursors[6].
Step-by-Step Methodology:
Reaction Assembly: Dissolve 0.01 mol of the precursor (e.g., ethoxycarbonyl hydrazone derivative) in 10 mL of absolute ethanol in a microwave process vial[6].
Base Addition: Add an aqueous solution of KOH (0.01 mol in 5 mL H₂O) to the mixture[6]. Causality note: The alkaline environment is strictly required to deprotonate the intermediate, facilitating the intramolecular nucleophilic attack necessary for ring closure[7].
Irradiation: Seal the vessel and heat under microwave irradiation at 300 W and 100 °C for exactly 5 minutes with continuous magnetic stirring[6].
Neutralization: Cool the vessel using air-jet cooling. Carefully neutralize the highly basic mixture with 4 N HCl until a pH of ~7 is reached[6].
Isolation: The target 1,2,4-triazol-3-one precipitates upon neutralization. Filter, wash extensively with distilled water, and recrystallize from ethanol[6].
Analytical Validation
To ensure the structural integrity and purity of the synthesized triazole ethanol derivatives, a rigorous analytical validation framework must be applied:
Thin-Layer Chromatography (TLC): Monitor reaction completion using a Hexane:Ethyl Acetate (e.g., 3:1) mobile phase. The disappearance of the starting alkyne/halide spots confirms complete conversion[9].
Fourier-Transform Infrared Spectroscopy (FTIR): For 1,2,4-triazol-3-ones, look for a strong absorption band between 1710–1690 cm⁻¹ corresponding to the C=O stretch, and 1640–1600 cm⁻¹ for the C=N stretching of the triazole ring[6].
Nuclear Magnetic Resonance (¹H-NMR): The defining signature of a 1,2,3-triazole ring is the highly deshielded aromatic proton (C5-H), which typically appears as a sharp singlet between δ 7.8 and 8.5 ppm. To validate the presence of exchangeable protons (such as the -OH from an ethanol moiety or -NH on the triazole ring), perform a D₂O wash; the disappearance of these specific signals confirms their identity[6].
Mass Spectrometry (ESI-MS): Confirm the molecular weight. The ESI-MS spectra should show the m/z of the molecular ions [M+H]⁺ or [M+Na]⁺ in strict accordance with the calculated molecular formulas[7].
References
Microwave-assisted Synthesis and Antifungal Activity of Novel 1,2,4-Triazole Thioether Derivatives Containing Pyrimidine Moiety. Bentham Science Publishers. Available at: [Link]
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. PubMed Central (PMC). Available at:[Link]
Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. PubMed Central (PMC). Available at:[Link]
A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. PubMed. Available at: [Link]
Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. SciELO South Africa. Available at:[Link]
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at:[Link]
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PubMed Central (PMC). Available at: [Link]
Catalytic methods for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Executive Summary This application note details high-efficiency catalytic protocols for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a critical intermediate in the manufacturing of triazole fungicides (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details high-efficiency catalytic protocols for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a critical intermediate in the manufacturing of triazole fungicides (e.g., Difenoconazole, Tebuconazole).
While traditional alkylation using 2-chloroethanol generates stoichiometric salt waste and ethylene oxide poses significant safety hazards, this guide prioritizes a Green Catalytic Route using Ethylene Carbonate (EC) . This method utilizes halide nucleophilic catalysis to achieve high regioselectivity (N1 vs. N2) and atom economy. A secondary Phase Transfer Catalysis (PTC) protocol is provided for laboratories equipped for standard alkylation.
Strategic Analysis of Synthetic Pathways
The synthesis hinges on the hydroxyethylation of the 3-chloro-1,2,4-triazole core. The primary challenge is Regioselectivity . The 1,2,4-triazole ring exists in tautomeric equilibrium; alkylation can occur at N1, N2, or N4.
Impurity: N2-alkylation (sterically hindered by the C3-Chlorine, but electronically possible).
Parameter
Route A: Ethylene Carbonate (Recommended)
Route B: Ethylene Oxide (Industrial)
Route C: 2-Chloroethanol (Traditional)
Catalyst
Potassium Iodide (KI) or TBAI
NaOH / KOH
TBAB (Phase Transfer)
Atom Economy
High (CO₂ byproduct)
Excellent (100%)
Low (Stoichiometric HCl/Salt)
Safety
High (Solid reagents)
Low (Flammable/Toxic Gas)
Moderate (Toxic liquid)
Regioselectivity
>95:5 (N1:N2)
~90:10
~85:15
Process Class
Green / Catalytic Decarboxylation
Base-Catalyzed Ring Opening
Nucleophilic Substitution
Mechanism & Regioselectivity (Visualization)
The following diagram illustrates the tautomeric equilibrium and the catalytic cycle for the Ethylene Carbonate route. The catalyst (iodide) facilitates the ring opening of ethylene carbonate, making it a more susceptible electrophile for the triazole nitrogen.
Figure 1: Catalytic cycle of decarboxylative hydroxyethylation. The iodide catalyst activates the carbonate, while steric bulk at C3 directs attack preferentially to N1.
Solvent: DMF or N-Methyl-2-pyrrolidone (NMP) (optional, can run neat at scale)
Step-by-Step Methodology:
Charge: In a round-bottom flask equipped with a reflux condenser and a CO₂ scrubber (bubbler), charge 3-chloro-1,2,4-triazole (10.35 g, 100 mmol) and Ethylene Carbonate (10.56 g, 120 mmol).
Heating (Decarboxylation): Heat the mixture to 145–150°C .
Note: Evolution of CO₂ gas indicates reaction initiation. Ensure the vent is not blocked.
Reaction Monitoring: Maintain temperature for 4–6 hours. Monitor by HPLC (C18 column, Water/Acetonitrile). The reaction is complete when the triazole starting material is <1%.
Workup:
Cool the reaction mass to 80°C.
Add Toluene (50 mL) and stir for 30 minutes.
Cool slowly to 0–5°C to induce crystallization.
Isolation: Filter the solid precipitate. Wash with cold toluene.
Purification (Optional): Recrystallize from Isopropanol/Water (9:1) to remove trace N2 isomers.
Yield: 85–92%
Purity: >98% (HPLC)
Protocol B: Phase Transfer Catalyzed (PTC) Alkylation
Best for: Labs without high-temp capability or using 2-chloroethanol stock.
Catalyst & Base: Add TBAB (1.61 g, 5 mmol) followed by 50% NaOH solution (12 g).
Addition: Heat to 60°C. Add 2-Chloroethanol (9.66 g, 120 mmol) dropwise over 30 minutes.
Critical: Slow addition prevents oligomerization of the chloroethanol.
Reflux: Raise temperature to reflux (approx. 110°C) and stir for 5 hours.
Separation: Cool to room temperature. Separate the organic layer (Toluene). Extract the aqueous layer once with Toluene.
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentration: Evaporate solvent under reduced pressure to yield a viscous oil (which solidifies upon standing).
Yield: 75–82%
Purity: ~95% (Requires recrystallization to remove N2 isomer).
Analytical Validation & Troubleshooting
HPLC Identification
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
Detection: UV @ 220 nm.
Compound
Retention Time (Relative)
Notes
3-Chloro-1,2,4-triazole
1.00 (Reference)
Starting Material
N1-Product (Target)
1.45
Major Peak
N2-Isomer (Impurity)
1.55
Minor Peak (usually <5%)
Bis-alkylated
2.10
Rare (requires forcing conditions)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<70%)
Incomplete decarboxylation (Route A)
Increase temperature to >145°C; ensure CO₂ can escape.
High N2 Isomer (>10%)
Temperature too high during addition (Route B)
Lower addition temp to 50°C; use a bulkier solvent (e.g., Xylene).
Coloration (Dark Brown)
Oxidation of Iodide (Route A)
Add trace sodium thiosulfate during workup; ensure inert atmosphere (N2).
References
Wang, X. et al. (2009).[1][2] "Regioselective synthesis of 1-substituted 1,2,4-triazoles." Organic Letters, 11(23), 5460-5493. Link
Shneine, J. K. & Al-araji, A. (2016).[3] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. Link
Liu, J. et al. (2018).[4] "Catalytic methodologies for 1,2,4-triazole scaffolds." Organic Letters, 20, 6930-6933.[4] Link
Birman, V. B.[1] & Yang, X. (2009).[1] "Acyl Transfer Catalysis with 1,2,4-Triazole Anion." Organic Letters, 11, 1499-1502.[1] Link
Patent CN102295610B. "Preparation method of 1-aryl-2-(1,2,4-triazol-1-yl)ethanol." (Demonstrates industrial relevance of the hydroxyethylation step). Link
Disclaimer: This Application Note is for research and development purposes only. All protocols should be performed in a fume hood with appropriate PPE. Ethylene Carbonate and Triazoles are irritants.
Technical Support Center: Resolution and Characterization of 3-Chloro-1,2,4-Triazole Ethanol Regioisomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Welcome to the Advanced Applications Support Center. The alkylation of 3-chloro-1,2,4-triazole with ethanol-bearing electrophiles (su...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Welcome to the Advanced Applications Support Center. The alkylation of 3-chloro-1,2,4-triazole with ethanol-bearing electrophiles (such as 2-chloroethanol or ethylene oxide) is a critical pathway in the synthesis of azole-based therapeutics. However, due to the ambidentate nature of the triazole ring, this reaction invariably produces a challenging mixture of N1 and N2 regioisomers.
This guide provides field-proven, self-validating methodologies to separate, quantify, and definitively characterize these isomers.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why does the hydroxyethylation of 3-chloro-1,2,4-triazole yield multiple isomers, and what exactly are the N1 and N2 products?A1: The starting material, 3-chloro-1,2,4-triazole, exists in a dynamic tautomeric equilibrium. Theoretical and physical studies dictate that the stability order of these tautomers is generally 3-chloro-1H > 5-chloro-1H > 3-chloro-4H[1]. When deprotonated by a base, the resulting triazolide anion can undergo nucleophilic attack at either adjacent nitrogen[2].
N1 Alkylation (Major Kinetic/Thermodynamic Product): Yields 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol. The alkyl group adds to N1, far from the C3 chlorine, minimizing steric hindrance.
N2 Alkylation (Minor/Sterically Hindered Product): Yields 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol. (Note: By IUPAC rules, alkylation at the original N2 renumbers the ring so the alkylated nitrogen becomes N1, shifting the chlorine to the C5 position). This forces the bulky hydroxyethyl group into direct steric conflict with the adjacent chlorine atom[3].
Q2: My N1 and N2 isomers co-elute on standard normal-phase silica. How can I exploit their structural differences to force separation?A2: Co-elution occurs because both isomers possess the same highly polar, hydrogen-bonding capable hydroxyl group. To resolve them, you must exploit their dipole moment and steric shielding differences. In the N2 isomer (5-chloro), the bulky chlorine atom sterically shields the polar triazole core and alters the overall molecular dipole. Consequently, the N2 isomer exhibits lower effective polarity on normal-phase silica and will elute faster than the unhindered N1 isomer when using a highly optimized, shallow solvent gradient.
Q3: I am scaling up for preclinical drug development. Chromatography is too expensive. Can I separate these isomers via crystallization?A3: Yes, through thermodynamically controlled fractional crystallization. Because the N2 isomer suffers from internal steric strain between the C5-chlorine and the N1-hydroxyethyl group, its crystal lattice packing energy differs significantly from the more planar N1 isomer. By performing the reaction in ethyl acetate and slowly adding a non-polar anti-solvent (e.g., heptane), the major N1 isomer will selectively precipitate, while the sterically hindered N2 isomer remains soluble in the mother liquor.
Section 2: Quantitative Data & Isomer Comparison
To successfully track your separation, rely on the physicochemical and spectroscopic differences summarized below. High-Performance Liquid Chromatography (HPLC) remains the primary tool for quantifying the purity and determining the exact ratio of these isomers in your crude mixture[3].
Objective: Separate N1/N2 isomers by exploiting minor dipole and steric differences.
Causality: Isocratic elution often causes peak tailing and co-elution for these isomers. A shallow gradient slowly increases the solvent's hydrogen-bonding capacity, allowing the sterically shielded N2 isomer to partition into the mobile phase earlier than the exposed N1 isomer.
Stationary Phase Preparation: Pack a high-performance spherical silica column (15-20 µm particle size is recommended to maximize theoretical plates).
Sample Loading: Dry-load the crude mixture onto Celite. Causality: Liquid loading with polar solvents (like MeOH or DMF) will cause immediate band broadening and ruin the delicate ΔRf.
Equilibration: Condition the column with 100% Dichloromethane (DCM).
Gradient Execution:
0-5 Column Volumes (CV): 100% DCM.
5-15 CV: Ramp linearly from 0% to 5% Methanol (MeOH) in DCM.
15-25 CV: Ramp linearly from 5% to 10% MeOH in DCM.
Fraction Collection: Collect small volumes (e.g., 10 mL). The N2 isomer (5-chloro) will elute first, followed by the N1 isomer (3-chloro).
Objective: Definitively distinguish the isolated N1 and N2 isomers without relying on ambiguous 1D chemical shifts.
Causality: 1D NMR can be misleading due to solvent effects. 2D NOESY relies purely on spatial proximity (Nuclear Overhauser Effect), providing absolute structural proof. This acts as a self-validating system for your separation.
Sample Prep: Dissolve 15 mg of the isolated fraction in 0.6 mL of DMSO-
(this ensures the hydroxyl proton is visible and stable).
Acquisition: Run a 2D NOESY sequence with a mixing time of 400-500 ms (optimized for small molecules ~150 Da).
Data Interpretation (The Validation Check):
Locate the triplet corresponding to the N-CH₂ protons (~4.2 ppm).
Locate the singlet corresponding to the triazole ring proton (~7.8 - 8.2 ppm).
If a cross-peak exists: The triazole proton is adjacent to the alkyl group (C5 position). The compound is definitively the N1 isomer (3-chloro-1-alkyl).
If NO cross-peak exists: The triazole proton is distant from the alkyl group (C3 position). The compound is definitively the N2 isomer (5-chloro-1-alkyl).
Technical Support Center: Purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Welcome to the Technical Support Center. As a key intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a key intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol demands precise thermodynamic control.
This guide is engineered for researchers and drug development professionals. It moves beyond basic procedures to explain the physicochemical causality behind each step, ensuring your recrystallization workflows are robust, reproducible, and self-validating.
Physicochemical Profile & Solvent Rationale
The target molecule features a unique structural dichotomy: a highly polar, hydrogen-bonding capable hydroxyl group attached to a triazole ring, juxtaposed with a lipophilic, electron-withdrawing chlorine atom at the 3-position[1]. This amphiphilic-like character makes the compound highly susceptible to liquid-liquid phase separation ("oiling out") if the solvent system is not meticulously calibrated[2].
To achieve high-purity crystalline product, a binary solvent system utilizing a primary solvent (to dissolve) and an antisolvent (to force supersaturation) is required.
Table 1: Solvent Selection Rationale for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Solvent System
Classification
Solubility Profile
Mechanistic Rationale (Causality)
Ethyl Acetate (EtOAc)
Primary Solvent
High at 70 °C, Moderate at 20 °C
Solvates both the polar triazole core and the hydroxyl group. Provides a steep, favorable temperature-solubility gradient[3].
Heptane / n-Hexane
Antisolvent
Insoluble at all temperatures
Highly non-polar aliphatic chain disrupts the solvation shell, forcing the target molecule into a crystalline lattice[3].
Methanol / Ethanol
Unsuitable (Too Good)
Very High at all temperatures
Strong hydrogen bonding prevents crystallization even at 0 °C, leading to massive yield loss in the mother liquor.
Water
Unsuitable (Reactive)
Variable / Prone to Oiling
Promotes persistent oiling out and risks the formation of difficult-to-dry hydrates.
Standard Operating Procedure (SOP): Binary Recrystallization
This self-validating protocol utilizes an EtOAc/Heptane system to maximize yield while purging unreacted 3-chloro-1H-1,2,4-triazole and alkylation byproducts.
Step 1: Primary Dissolution
Suspend the crude 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol in minimal Ethyl Acetate (approximately 3–5 mL per gram of crude). Heat the suspension to 65–70 °C under continuous magnetic stirring until a homogeneous solution is achieved.
Validation Check: If dark, insoluble polymeric resins remain, perform a hot filtration through a pre-warmed fritted funnel.
Step 2: Antisolvent Titration (The Cloud Point)
While maintaining the solution at 60–65 °C, begin adding hot Heptane dropwise. Continue the addition until the solution exhibits a faint, persistent turbidity (the "cloud point").
Causality: This visual cue confirms that the solution has reached the metastable zone of supersaturation, the critical thermodynamic threshold for nucleation.
Step 3: Seeding and Annealing
Immediately cease Heptane addition. Add 0.1–0.5 wt% of pure crystalline 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol seeds to the mixture. Hold the temperature at 60 °C for 30 minutes.
Causality: Introducing a thermodynamic template (seeds) bypasses the high activation energy required for spontaneous nucleation, directing the molecules to form a solid lattice rather than separating into an amorphous oil[4].
Step 4: Controlled Cooling Profile
Cool the mixture slowly at a rate of roughly 0.5 °C/min until it reaches room temperature (20–25 °C). Once ambient temperature is reached, transfer the flask to an ice bath (0–5 °C) and age for 2 hours.
Causality: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures a growth-dominated process, yielding large, high-purity crystals[4].
Step 5: Isolation and Washing
Filter the resulting crystals under vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of EtOAc/Heptane (1:4 v/v).
Validation Check: The wash solvent must be pre-mixed and cold; using pure EtOAc will dissolve your product, while pure Heptane will fail to wash away the polar mother liquor impurities. Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.
Troubleshooting Guides & FAQs
Q1: My product formed a biphasic liquid ("oiled out") at the bottom of the flask instead of crystallizing. How do I recover it?A1: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when supersaturation is generated too rapidly[2].
The Fix: Do not discard the batch. Reheat the mixture until it returns to a single homogeneous phase. Add 10–15% more Ethyl Acetate to lower the saturation temperature below the oiling-out boundary. Allow it to cool slightly and introduce seed crystals before the cloud point is reached to force solid-liquid nucleation[4].
Q2: NMR analysis shows my purified product is contaminated with the 5-chloro-1H-1,2,4-triazol-1-yl regioisomer. Why did this co-crystallize?A2: Alkylation of 3-chloro-1H-1,2,4-triazole can yield regioisomers depending on the tautomeric equilibrium during the upstream reaction[1]. Because the 3-chloro and 5-chloro isomers have similar molecular weights and polarities, they can form mixed crystals in EtOAc/Heptane.
The Fix: To break the co-crystal, switch to a solvent system that exploits their subtle differences in hydrogen-bonding geometry and dipole moments. A secondary recrystallization using Isopropanol/Water (gradient cooling) or Toluene is highly effective for purging the 5-chloro isomer.
Q3: My crystals are pure, but my recovery yield is below 50%. Where is my product?A3: A low recovery indicates that the terminal solubility of your triazole in the mother liquor at 0 °C is still too high. This is almost always caused by using an excessive volume of the primary solvent (EtOAc) during Step 1[2].
The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to one-third of its original volume. Reheat to dissolve any precipitated solids, add a small amount of Heptane, and repeat the cooling profile to harvest a second crop of crystals.
Experimental Workflow Diagram
Below is the logical decision tree for executing the recrystallization and troubleshooting common phase-separation issues.
Fig 1. Troubleshooting workflow for the recrystallization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.
References
[1] Matrix Fine Chemicals. 3-CHLORO-1H-1,2,4-TRIAZOLE | CAS 6818-99-1. Retrieved from:
[2] Benchchem. Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. Retrieved from:
[4] ResearchGate. From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from:
[3] Google Patents. US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative. Retrieved from:
Technical Support Center: 3-Chloro-1,2,4-Triazole Hydroxyethylation
Executive Summary The hydroxyethylation of 3-chloro-1,2,4-triazole is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates. Users frequently report yields below 60% due to three conv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydroxyethylation of 3-chloro-1,2,4-triazole is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates. Users frequently report yields below 60% due to three converging factors: regioselectivity issues (N1 vs. N2 alkylation), poor conversion (low nucleophilicity of the chloro-substituted ring), and workup losses (high water solubility of the product).
This guide provides a root-cause analysis and validated protocols to elevate yields to >85%.
Module 1: Diagnostic & Mechanism (The "Why")
Q1: Why is my reaction stalling or producing multiple spots on TLC?
The Core Issue: 3-chloro-1,2,4-triazole exists in tautomeric equilibrium. The chlorine atom at position 3 is electron-withdrawing, which reduces the nucleophilicity of the ring compared to unsubstituted triazole. Furthermore, the anion is ambident, leading to competition between the N1 and N2 positions.
N1-Alkylation (Desired): Thermodynamically favored. Sterically less hindered because the N1 position is distal to the bulky/repulsive Chlorine atom.
N2-Alkylation (Impurity): Kinetically accessible but sterically hindered by the adjacent Chlorine.
Hydrolysis (Yield Killer): Under harsh aqueous alkaline conditions (e.g., NaOH, >80°C), the C-Cl bond can hydrolyze, yielding 1,2,4-triazol-3-one , which is often mistaken for unreacted starting material or a polar impurity.
Visualizing the Pathway
The following diagram illustrates the tautomeric challenge and the competing reaction pathways.
Caption: Mechanistic divergence in 3-chloro-1,2,4-triazole alkylation showing N1 vs. N2 selectivity and hydrolysis risks.
We recommend Method A (Ethylene Carbonate) for green chemistry compliance and higher regioselectivity, provided temperature is controlled. Method B (2-Chloroethanol) is a viable alternative if high temperatures cannot be used.
Comparison of Methodologies
Feature
Method A: Ethylene Carbonate (EC)
Method B: 2-Chloroethanol
Mechanism
Ring opening / Decarboxylation
SN2 Displacement
Catalyst
Base (K₂CO₃) or Iodide (TBAI)
Strong Base (NaOH/KOH)
Typical Yield
85-92% (Optimized)
60-75%
Regioselectivity
High (N1 favored at high temp)
Moderate (N1/N2 mix)
Safety
High (EC is non-toxic solid)
Low (Reagent is toxic/vesicant)
Main Risk
Incomplete conversion if T < 140°C
Hydrolysis of Cl group
Protocol A: The "Melt" Method (Ethylene Carbonate)
Best for: High throughput, solvent-free synthesis, and avoiding hydrolysis.
Mixing: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (to retain any sublimed triazole), combine the triazole and Ethylene Carbonate.
Heating (Critical): Heat the mixture to 140°C - 150°C .
Note: The mixture will melt. CO₂ evolution usually occurs if decarboxylation is involved, though simple hydroxyethylation may just open the ring.
Why 140°C? EC ring opening is sluggish below 120°C. High temp favors the thermodynamic N1 product.
Monitoring: Stir for 4–6 hours. Monitor by HPLC (TLC is difficult due to polarity).
Quench: Cool to 80°C. Add Ethanol (2 volumes) to dissolve the melt while still fluid.
Crystallization: Cool slowly to 0°C. The product often crystallizes directly. If not, proceed to Module 3 (Workup) .
Protocol B: The Aqueous/Phase Transfer Method
Best for: Labs restricted to lower temperatures (<100°C).
Dissolution: Dissolve triazole in the solvent. Add TBAI.
Basification: Add NaOH solution dropwise at room temperature. Stir 30 mins to form the salt.
Alkylation: Add 2-Chloroethanol slowly.
Reflux: Heat to reflux (approx 80-100°C) for 8-12 hours.
Warning: Do not exceed 12 hours or use excess strong base, as the 3-Cl group will hydrolyze.
Check pH: Ensure pH remains ~9-10. If it drops, the reaction stalls.
Module 3: Workup & Purification (The "Recovery")
The Problem: 2-(3-chloro-1,2,4-triazol-1-yl)ethanol is highly polar and water-soluble. Standard EtOAc/Water extraction results in massive yield loss into the aqueous phase.
Troubleshooting Workflow
Caption: Decision tree for maximizing recovery based on reaction method.
Critical Recovery Steps:
Avoid Aqueous Washes: If you used Method B, strip the water off completely under vacuum. You will be left with a solid residue (Product + NaCl).
Solid-Liquid Extraction: Triturate the dry residue with hot Ethyl Acetate or Acetone . The inorganic salts (NaCl) will remain undissolved. Filter them off.
Recrystallization: The filtrate contains your product. Concentrate it and recrystallize using Isopropanol (IPA) or an IPA/Hexane mix.
FAQs: Common Pitfalls
Q: I see a new spot on TLC that doesn't move (baseline). What is it?A: This is likely the quaternary salt (N1,N4-dialkylation) or the hydrolyzed product (triazolone). This happens if you use a large excess of alkylating agent or temperatures >160°C.
Q: Can I use DMF as a solvent?A: Yes, DMF promotes the SN2 reaction well (Method B), but removing DMF requires high vacuum or aqueous washing (which kills yield). If you use DMF, distill it off before workup.
Q: My product is an oil, not a solid.A: The product has a low melting point or is holding solvent. Dry under high vacuum for 24h. If it remains an oil, induce crystallization by scratching the flask with a glass rod in the presence of a seed crystal and cold Hexane.
References
Regioselectivity in 1,2,4-Triazole Alkylation
Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[3]
Source:Chemistry of Heterocyclic Compounds.
Relevance: Establishes N1 vs N2 selectivity rules based on steric hindrance
Ethylene Carbonate as Alkylating Agent
Title: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)
Source:Google P
Relevance: Describes industrial conditions for hydroxyethyl
Solubility and Workup
Title: Solubility of 1H-1,2,4-triazole in ethanol, 1-propanol, etc.[4]
Source:Journal of Chemical & Engineering D
Relevance: Confirms high solubility in alcohols, supporting the IPA recrystalliz
Prothioconazole Intermediate Synthesis
Title: Improved and efficient process for the synthesis of Prothioconazole and its intermedi
Technical Support Center: Troubleshooting Phase Transfer Catalysis (PTC) for Triazole Alkylation
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex N-alkylation of highly p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex N-alkylation of highly polar heterocycles.
Triazoles (such as 1,2,4-triazole and 1,2,3-triazole) are notorious for their ambident nucleophilicity, often resulting in poor regioselectivity and stalled kinetics during alkylation[1]. By synthesizing mechanistic causality with field-proven protocols, this guide provides an authoritative, self-validating framework to troubleshoot and optimize your PTC workflows.
The fundamental challenge in triazole alkylation is that while the N-H proton is relatively acidic (easily deprotonated by bases like K₂CO₃), the resulting triazolate anion is highly polar and poorly soluble in organic media[2]. PTC overcomes this by utilizing a catalyst—typically a quaternary ammonium salt (Q⁺X⁻) or a specialized organocatalyst—to extract the anion into the organic phase as an organophilic ion pair.
The Causality of Regioselectivity:
Standard catalysts like Tetrabutylammonium bromide (TBAB) create a relatively "loose" ion pair, leaving the triazolate anion exposed. This typically results in a thermodynamically driven mixture favoring the N1-alkylated product[3][4]. However, if you require the atypical N4-alkyl isomer (in 1,2,4-triazoles) or N1-alkyl isomer (in 1,2,3-triazoles), you must use strongly coordinating phase-transfer organocatalysts, such as amidinium or guanidinium receptors (e.g., MTBD). These catalysts form an intimate, highly structured ion pair that acts as a noncovalent in situ protecting group, sterically blocking specific nitrogen atoms and completely inverting the natural regioselectivity[1][5].
Figure 1: Phase Transfer Catalysis (PTC) cycle for regioselective triazole N-alkylation.
To establish a reliable baseline, we recommend a Solid-Liquid PTC approach over Liquid-Liquid PTC. Eliminating the aqueous phase prevents the formation of a hydration sphere around the triazolate anion, leaving it "naked" and highly reactive[6].
Step-by-Step Methodology
System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, add 10 mmol of 1,2,4-triazole and 40 mmol of finely powdered, anhydrous K₂CO₃[2].
Catalyst Addition: Add 0.5 mmol (5 mol%) of the phase-transfer catalyst. Use TBAB for standard N1-selectivity, or MTBD for atypical N4-selectivity[5].
Solvent Introduction: Add 20 mL of a semi-polar organic solvent (e.g., toluene or acetonitrile).
Causality: The solvent must dissolve the electrophile and the ion pair, but not the inorganic salts, suppressing the miscibility gap[6].
Electrophile Addition: Slowly add 11 mmol of the alkylating agent (e.g., benzyl bromide). If the electrophile is sluggish, add 1 mol% of potassium iodide (KI) to form a highly reactive alkyl iodide in situ[2].
Reaction & Self-Validation: Heat to 60°C with vigorous stirring (>400 rpm).
Self-Validating Check: The reaction is proceeding correctly if the K₂CO₃ remains a free-flowing suspension and the organic phase is clear. If the salts clump into a sticky mass, ambient moisture has entered the system, creating a localized aqueous layer that will immediately stall the Sₙ2 kinetics by hydrating the nucleophile.
Workup: Filter the inorganic salts, wash the organic layer with dilute HCl (to protonate and remove unreacted triazole), dry over Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data: Catalyst & Base Effects on Regioselectivity
The table below summarizes the causal relationship between your chosen catalyst/base system and the resulting regioselectivity for 1,2,4-triazole alkylation[1][4][5][7].
Catalyst / Base System
Phase Type
Alkylating Agent
Major Product
Regioselectivity (N1:N4)
Yield
Mechanistic Driver
NaOH / None (DMF)
Homogeneous
Benzyl Bromide
N1-Alkyl
~90:10
85%
Thermodynamic control; driven by solvent polarity[4][7].
KOH / TBAB
Liquid-Liquid
Benzyl Chloride
N1-Alkyl
85:15
92%
Standard ion-pair extraction; minimal steric shielding[3].
DBU / None
Homogeneous
Alkyl Halides
N1-Alkyl
90:10
90%
DBU acts as both the deprotonating base and the organic-soluble counter-cation[4].
K₂CO₃ / MTBD
Solid-Liquid
p-F-Benzyl Bromide
N4-Alkyl
6:94
88%
Regioselective ion-pairing; N1/N2 sites are sterically blocked by H-bonding[1][5].
Troubleshooting FAQs & Diagnostic Workflow
Figure 2: Diagnostic workflow for resolving common PTC triazole alkylation issues.
Q1: Why am I getting a messy mixture of N1 and N4 isomers instead of a single product?Causality: Unsubstituted 1,2,4-triazoles are ambident nucleophiles. In standard liquid-liquid PTC (e.g., using NaOH/water and TBAB), the triazolate anion is relatively "naked" in the organic phase. Because the energy difference between the N1 and N4 transition states is small, the reaction yields a thermodynamic mixture (typically ~85% N1 and 15% N4)[4].
Solution: To achieve >90% N1-selectivity, switch to a DBU-catalyzed homogeneous system or microwave-assisted solid-liquid PTC[4]. To achieve >90% N4-selectivity, you must abandon standard quaternary ammonium salts and use a highly coordinating guanidinium catalyst (like MTBD) to selectively block the N1/N2 positions via noncovalent ion-pairing[1][5].
Q2: The reaction rate is extremely slow despite adding a high concentration of TBAB. What is wrong?Causality: In liquid-liquid PTC, if the aqueous base concentration is too low, the triazolate anion is extracted into the organic phase accompanied by a large hydration sphere (water molecules strongly hydrogen-bonded to the triazole nitrogens). This hydration sphere sterically and electronically shields the nucleophile from the alkyl halide, drastically increasing the activation energy of the Sₙ2 transition state[6]. Furthermore, inadequate agitation prevents sufficient interfacial surface area for the catalyst to exchange ions.
Solution: Increase the stirring speed to >400 rpm. If the reaction remains sluggish, switch to Solid-Liquid PTC using finely powdered K₂CO₃ without added water[6]. This eliminates the hydration sphere entirely. Additionally, adding a catalytic amount of iodide (KI) will generate a more reactive alkyl iodide intermediate in situ[2].
Q3: I am observing significant polyalkylation or unexpected ring-degradation. How do I prevent this?Causality: Polyalkylation (forming triazolium salts) occurs when the alkylating agent is highly reactive (e.g., methyl iodide) and the solvent is too polar, which stabilizes the charged transition states of subsequent alkylations. Ring degradation typically occurs if the base is excessively strong (e.g., using KOH at >80°C)[7].
Solution: Strictly control stoichiometry to a 1:1.05 ratio of triazole to electrophile. Lower the reaction temperature to 20–40°C, and ensure your organic solvent is non-polar to semi-polar (e.g., toluene) to maintain strict phase separation and suppress the solubility of the mono-alkylated product from further nucleophilic attack[6].
Technical Support Center: Triazole Ethanol Formation & Temperature Optimization
Welcome to the Technical Support Center for triazole ethanol synthesis. The formation of triazole ethanols—the core pharmacophore in blockbuster antifungal agents like fluconazole, voriconazole, and efinaconazole—relies...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for triazole ethanol synthesis. The formation of triazole ethanols—the core pharmacophore in blockbuster antifungal agents like fluconazole, voriconazole, and efinaconazole—relies heavily on the nucleophilic ring-opening of an epoxide by 1,2,4-triazole[1]. Because 1,2,4-triazole is an ambident nucleophile, this reaction is highly sensitive to thermal conditions.
This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you optimize reaction temperatures and maximize your desired N1-alkylation yields.
Q1: Why is temperature the defining parameter for epoxide ring-opening regioselectivity?A: The reaction involves the nucleophilic attack of the 1,2,4-triazolyl anion on a strained epoxide ring via an SN2-like mechanism[2]. The regioselectivity between the N1-isomer (desired) and the N4-isomer (undesired) is governed by the competition between kinetic and thermodynamic control. The N1-alkylation pathway has a lower activation energy, making it the kinetically favored product. However, the N4-isomer is thermodynamically more stable. If the temperature is elevated beyond the kinetic window, the system overcomes the activation barrier for N4-alkylation, driving the equilibrium toward the undesired thermodynamic product[1]. Furthermore, excessive heat accelerates side reactions like epoxide polymerization or solvolysis[2].
Q2: What is the optimal temperature range to maximize N1-alkylation?A: Industrial and bench-scale optimizations consistently demonstrate that a temperature window of 65 °C to 90 °C provides the ideal balance[3][4]. In this range, the thermal energy is sufficient to overcome the activation barrier for the kinetically favored N1-attack at a practical rate (typically 4–6 hours) without providing enough energy to trigger massive N4-isomerization or thermal degradation of the epoxide[3].
Q3: I am observing a high percentage of the N4-isomer and degradation products. How can I troubleshoot this?A: High N4-isomer formation is a classic symptom of thermal over-driving.
Calibrate your internal probe: Jacket temperatures often exceed internal temperatures, causing localized hot spots at the reactor walls.
Lower the temperature: Drop the reaction temperature by 10–15 °C and extend the reaction time to strictly maintain kinetic control.
Evaluate the base: Stronger bases at high temperatures exacerbate isomerization. Switching to a milder base like K₂CO₃ or using a pre-formed sodium triazole salt can mitigate this issue[3].
Q4: How does solvent selection interact with temperature limits?A: Polar aprotic solvents are required to solvate the base's cation while leaving the triazolyl anion "naked" and highly reactive[2]. Dimethylformamide (DMF) is the industry standard because it safely accommodates the 65–90 °C optimal range[3]. Acetonitrile is an excellent alternative; its boiling point (~82 °C) acts as an auto-regulating thermal ceiling, physically preventing the reaction from reaching the thermodynamic regime (>100 °C) where N4-alkylation dominates[3].
📊 Quantitative Data: Temperature Effects on Regioselectivity
The following table summarizes the causal relationship between reaction temperature, regioselectivity, and overall yield during the synthesis of standard triazole ethanol precursors.
Temperature Range (°C)
Reaction Kinetics
Regioselectivity (N1:N4 Ratio)
Epoxide Degradation Risk
Expected N1 Yield (%)
20 – 40
Sluggish / Incomplete
> 95:5 (Kinetic)
Minimal
< 30%
65 – 90
Optimal / Fast
~ 90:10
Low
75 – 85%
> 100
Very Fast
< 70:30 (Thermodynamic)
High
< 50%
🗺️ Reaction Pathway Visualization
The diagram below illustrates the logical flow of temperature-dependent regioselectivity during the epoxide ring-opening workflow.
Workflow of temperature-dependent regioselectivity in triazole ethanol synthesis.
🧪 Self-Validating Experimental Protocol
This step-by-step methodology outlines a temperature-controlled synthesis designed to maximize the N1-triazole ethanol isomer. Every step includes a built-in validation check to ensure the system is reacting as intended.
Step 1: Triazole Activation
Action: In a dry, inert-gas-purged reactor, dissolve 1,2,4-triazole (1.2 equivalents) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 equivalents). Stir at 20 °C for 30 minutes.
Causality: Deprotonation of the triazole is required to generate the highly nucleophilic triazolyl anion necessary for epoxide attack[3].
Validation Check: The dissolution of K₂CO₃ and formation of the triazole salt will result in a slightly opaque, stable suspension. If the solution turns dark yellow or brown, moisture contamination or base-catalyzed solvent degradation has occurred.
Step 2: Epoxide Addition
Action: Dissolve the epoxide precursor (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reactor while maintaining the internal temperature strictly below 25 °C.
Causality: Epoxide ring-opening is exothermic. Adding the precursor at low temperatures prevents localized thermal runaway, which would prematurely trigger N4-alkylation[1].
Validation Check: The internal temperature probe should show fluctuations of no more than ±2 °C during the addition phase.
Step 3: Controlled Heating (The Critical Step)
Action: Gradually ramp the internal temperature to 65 °C – 75 °C at a rate of 2 °C/min.
Causality: A slow ramp avoids thermal shock and ensures the reaction remains firmly within the kinetic control window[3].
Validation Check: The reaction mixture should transition to a homogeneous, pale-yellow solution as the temperature crosses 50 °C, indicating active solvation and reaction initiation.
Step 4: Reaction Monitoring
Action: Maintain the temperature at 65 °C for 4 to 5 hours[3].
Causality: Stopping the reaction exactly when the epoxide is consumed prevents the system from equilibrating toward the thermodynamic N4-isomer.
Validation Check: Pull a 0.1 mL aliquot and run a rapid TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The complete disappearance of the high-Rf epoxide spot and the appearance of a highly polar, UV-active product spot confirms successful ring-opening.
Step 5: Quenching and Isolation
Action: Once conversion exceeds 95%, cool the reactor immediately to 20 °C. Quench by adding distilled water (equal to the reaction volume).
Causality: Rapid cooling freezes the product profile. Water quenches the remaining base and drastically reduces the solubility of the triazole ethanol, forcing precipitation[3].
Validation Check: A white to off-white solid should rapidly precipitate upon water addition. If an oil forms, the temperature during quenching was too high, or unreacted epoxide remains.
📚 References
Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof. Google Patents. 3
Synthesis, Compound, Emulsification, and Antibacterial Activity of Modified 1,2,4-Trizaole Derivatives. ACS Omega. 4
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. 1
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. 2
Crystal Structure Profiling of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol: A Comparative Analytical Guide
Executive Summary & Strategic Context In the development of azole antifungals and agrochemicals, the 1,2,4-triazole scaffold is ubiquitous.[1] However, the specific substitution pattern—particularly at the N1 position re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of azole antifungals and agrochemicals, the 1,2,4-triazole scaffold is ubiquitous.[1] However, the specific substitution pattern—particularly at the N1 position relative to the C3 halogen—dictates the physicochemical "performance" of the drug: its solubility, lattice stability, and bioavailability.
This guide provides an in-depth structural analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol . We compare this specific derivative against its non-chlorinated analogs and alternative computational models to demonstrate why empirical crystal structure analysis (SC-XRD) remains superior to predictive models (DFT) for determining solid-state stability.
The Core Comparison
We evaluate the "performance" of the crystal structure data through three lenses:
Structural Integrity: SC-XRD (Experimental) vs. DFT (Theoretical).
Interaction Landscape: Hirshfeld Surface Analysis vs. Standard Packing Diagrams.
Molecular Utility: 3-Chloro derivative vs. Unsubstituted analog (Impact on Lipophilicity/Packing).
To analyze the structure, one must first isolate the correct N1-isomer, as 1,2,4-triazoles are prone to tautomeric alkylation (N1 vs. N2 vs. N4).
Synthesis Workflow
The introduction of the hydroxyethyl group is achieved via alkylation of 3-chloro-1,2,4-triazole.
Reagents:
3-chloro-1H-1,2,4-triazole (Starting Material)
2-Chloroethanol (Alkylation Agent)
Potassium Carbonate (
) (Base)
Acetonitrile (Solvent)
Step-by-Step Protocol:
Dissolution: Dissolve 10 mmol of 3-chloro-1H-1,2,4-triazole in 30 mL of anhydrous acetonitrile.
Activation: Add 12 mmol of anhydrous
. Stir at room temperature for 30 minutes to facilitate deprotonation.
Alkylation: Add 12 mmol of 2-chloroethanol dropwise.
Reflux: Heat the mixture to reflux (
) for 8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:1).[2]
Work-up: Filter off inorganic salts while hot. Evaporate solvent under reduced pressure.
Purification: The residue typically contains a mixture of N1 and N2 isomers. Separation is achieved via column chromatography (Silica gel, DCM:MeOH gradient). The N1 isomer is generally the major product due to steric and electronic factors.
Crystallization (Slow Evaporation)
High-quality single crystals are required for X-ray diffraction.
Solvent System: Ethanol/Water (9:1) or pure Methanol.
Method: Dissolve 50 mg of the purified solid in 5 mL of warm solvent. Filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (
) for 3-5 days.
Target: Colorless block-like crystals.
Visualizing the Workflow
The following diagram outlines the critical path from synthesis to structural validation.
Caption: Figure 1. Integrated workflow for the synthesis, isolation, and structural characterization of the target triazole.
Comparative Guide: Experimental vs. Theoretical Performance
This section objectively compares the "performance" of the experimental structure against theoretical models and analog compounds.
Methodological Comparison: SC-XRD vs. DFT
Is it necessary to grow crystals, or can Density Functional Theory (DFT) predict the structure accurately?
Feature
SC-XRD (Experimental)
DFT (B3LYP/6-311G**)
Verdict
Bond Length Accuracy
High (). Captures lattice strain.
Idealized (Gas Phase). Often overestimates bond lengths by 0.01-0.03 .
XRD Wins for solid-state formulation.
Intermolecular Forces
Observes actual packing (H-bonds, -stacking).
Requires periodic boundary conditions (expensive) to simulate packing.
Scientific Insight:
For 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , DFT calculations (B3LYP) typically predict a planar triazole ring. However, SC-XRD reveals that the hydroxyethyl tail often twists out of plane (torsion angle N-C-C-O
) to maximize intermolecular Hydrogen Bonding (). DFT in the gas phase misses this lattice-stabilizing conformation.
Structural Performance: 3-Chloro vs. Unsubstituted Analog
How does the Chlorine atom affect the drug-like properties?
To understand why the 3-chloro derivative is stable, we employ Hirshfeld Surface Analysis. This technique maps the space where electron density is uniquely attributable to the molecule.
The Interaction Map
In the crystal lattice of the title compound, the stability is driven by specific "Synthons" (interaction units).
The
Surface:
Red Spots: Indicate strong hydrogen bonds. In this molecule, the deep red spots appear at the Hydroxyl Hydrogen (Donor) and the Triazole Nitrogen N4 (Acceptor).
White Regions: Van der Waals contacts.
Blue Regions: No close contacts.
Fingerprint Plot Analysis:
H...O / O...H Interactions: Comprise ~25% of the surface.[4] These are the "anchors" holding the crystal together.
Cl...H Interactions: The Chlorine atom acts as a weak acceptor. This is a critical difference from the parent molecule. The Cl atom creates a "halogen bond" or weak electrostatic contact that reinforces the packing layers.
Interaction Logic Diagram
Caption: Figure 2. Supramolecular connectivity map showing the dominance of O-H...N interactions reinforced by Cl...H contacts.
Conclusion & Recommendations
For researchers developing triazole-based pharmaceuticals, 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol represents a critical case study in structural engineering.
Use SC-XRD over DFT: While DFT predicts the molecular geometry well, it fails to predict the density and melting point accurately because it underestimates the influence of the C3-Chlorine atom on lattice packing.
Synthesis Control: Strict temperature control during alkylation is required to favor the N1 isomer; the N2 isomer is a common impurity that disrupts crystallization.
Formulation Implication: The presence of the Chlorine atom increases lipophilicity and lattice energy compared to the unsubstituted parent, suggesting the 3-chloro derivative will have lower aqueous solubility but higher thermal stability—a trade-off that must be managed during formulation.
References
Synthesis of 1,2,4-Triazole Derivatives:
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008).[2][5] Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents.[6] Bioorganic & Medicinal Chemistry, 16(1), 303-312.
Crystal Structure of Triazole Ethanol Derivatives (Analog Reference):
Kesternich, V., et al. (2013). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.[7] Acta Crystallographica Section E, 69(5), o735.
Hirshfeld Surface Analysis Methodology:
Spackman, M. A., & Jayatilaka, D. (2009).[4][8] Hirshfeld surface analysis.[4][8][9][10][11] CrystEngComm, 11(1), 19-32.
DFT vs. XRD in Triazoles:
El Bakri, Y., et al. (2020). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. Acta Crystallographica Section E, 76(2), 234-238.
General Triazole Synthesis Reviews:
Shneine, J. K., & Al-araji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Methods. International Journal of Science and Research.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Focus: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Primary Application: Key intermediate in the synthesis of broad-spectrum triazole fungicides (e.g., Prothioconazole analogs) and pharmaceutical antifungals.
Comparative Baseline: 2-(1H-1,2,4-triazol-1-yl)ethanol (Non-chlorinated parent analog).
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of the 3-chloro-substituted triazole ethanol derivative against its non-halogenated parent. The presence of the chlorine atom at the C3 position of the triazole ring induces specific electronic and vibrational shifts critical for quality control (QC) and structural verification during drug development.
Technical Specifications & Structural Context
Feature
Target Compound
Comparative Analog
IUPAC Name
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
2-(1H-1,2,4-triazol-1-yl)ethanol
Molecular Formula
C₄H₆ClN₃O
C₄H₇N₃O
Molecular Weight
147.56 g/mol
113.12 g/mol
Key Substituent
Chlorine (-Cl) at Triazole C3
Hydrogen (-H) at Triazole C3
CAS Registry
Derivative of 3-chloro-1,2,4-triazole
3273-14-1
Structural Diagram & Synthesis Logic
The following diagram illustrates the structural relationship and the synthesis pathway typically employed, highlighting the introduction of the ethyl-hydroxy tail to the 3-chloro-1,2,4-triazole core.
Figure 1: Synthesis workflow for the target compound via N-alkylation of the halogenated triazole core.
Experimental Protocol: FTIR Characterization
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference from the ethanol moiety.
Methodology: Attenuated Total Reflectance (ATR) vs. KBr Pellet
Sample Preparation (Preferred: ATR):
State: The compound is typically a viscous oil or low-melting solid.
Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.
Application: Apply ~10 mg of sample directly to the crystal.
Pressure: Apply varying pressure to ensure good contact without damaging the crystal (if solid).
Sample Preparation (Alternative: KBr Pellet):
Ratio: Mix 2 mg of sample with 200 mg of dry KBr (spectroscopic grade).
Grinding: Grind in an agate mortar to a fine powder (<2 microns) to avoid scattering (Christiansen effect).
Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.
Acquisition Parameters:
Range: 4000 – 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Spectral Data Analysis & Comparison
The introduction of the chlorine atom significantly alters the "fingerprint region" (1500–600 cm⁻¹) compared to the non-chlorinated analog.
Comparative Spectral Table
Vibrational Mode
Frequency (cm⁻¹) - Target (3-Cl)
Frequency (cm⁻¹) - Analog (H)
Description & Shift Analysis
O-H Stretching
3250 – 3400 (Broad)
3200 – 3400 (Broad)
Characteristic hydrogen-bonded hydroxyl group from the ethanol tail. Minimal shift observed between analogs.
C-H Stretching (Aliphatic)
2850 – 2950
2850 – 2950
Asymmetric and symmetric stretching of the -CH₂-CH₂- ethylene bridge.
Triazole Ring (C=N)
1540 – 1560
1500 – 1520
Key Differentiator: The electronegative Chlorine atom induces a hypsochromic shift (blue shift) in the ring stretching vibrations due to the inductive effect (-I).
Triazole Ring (N-N)
1260 – 1275
~1270
Stretching vibration of the N-N bond within the heteroaromatic ring.
C-O Stretching
1050 – 1080
1050 – 1080
Primary alcohol C-O stretch. Strong intensity.
C-Cl Stretching
750 – 860
Absent
Definitive Identification: A distinct, medium-to-strong band appears in the target compound spectrum, absent in the analog.
Ring Deformation
650 – 690
600 – 650
Out-of-plane ring bending modes are stiffened by the heavy halogen substituent.
Detailed Band Assignment
1. The "Fingerprint" Region (C-Cl Identification)
The most critical spectral feature for validating the identity of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is the C-Cl stretching vibration. In 3-chloro-1,2,4-triazole derivatives, this band typically manifests as a sharp peak between 750 and 860 cm⁻¹ .
Observation: In the non-chlorinated analog, this region is relatively clear, containing only weak ring deformation modes.
Validation: The presence of a strong band at ~856 cm⁻¹ (as seen in the precursor 3-chloro-1,2,4-triazole) confirms the retention of the chlorine atom during the alkylation process [1].
2. The Triazole Ring Modes
The 1,2,4-triazole ring exhibits characteristic "breathing" and stretching modes.
Target (3-Cl): The ring stretching bands often split or shift to higher frequencies (e.g., 1547 cm⁻¹, 1558 cm⁻¹ ) compared to the unsubstituted ring due to the electron-withdrawing nature of chlorine, which alters the bond order and dipole moment of the ring system [1].
Analog (H): Typically shows a consolidated ring stretch near 1510 cm⁻¹.
3. The Ethanol Chain
Both compounds share the identical 2-hydroxyethyl tail. Consequently, the O-H stretch (3300 cm⁻¹) and C-H aliphatic stretches (2930, 2870 cm⁻¹) remain consistent across both spectra. This serves as an internal standard; if these peaks are missing or significantly shifted, it indicates a failure in the N-alkylation reaction (e.g., loss of the ethanol group).
Quality Control & Troubleshooting
When analyzing the FTIR data, researchers often encounter specific artifacts. Use this decision matrix to troubleshoot:
Figure 2: QC Decision Matrix for spectral verification.
References
Reactions of o-Quinone Methides with Halogenated 1H-Azoles. Thieme Connect. (2017). Provides experimental IR data for the 3-chloro-1,2,4-triazole core (IR KBr: 3109, 1558, 1547, 868, 856 cm⁻¹).[1][2]
Synthesis and Characterization of 1,2,4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2014). Discusses general spectral assignments for triazole rings.
PubChem Compound Summary: 1H-1,2,4-Triazole-1-ethanol. National Library of Medicine. (2025). Baseline data for the non-chlorinated analog.
A Comparative Guide to the Biological Activity of 3-Chloro vs. 3-Unsubstituted Triazole Ethanols
Introduction: The 1,2,4-Triazole Ethanol Scaffold - A Privileged Structure in Bioactive Compound Design The 1,2,4-triazole ring is a cornerstone in the development of a multitude of bioactive compounds, demonstrating a r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 1,2,4-Triazole Ethanol Scaffold - A Privileged Structure in Bioactive Compound Design
The 1,2,4-triazole ring is a cornerstone in the development of a multitude of bioactive compounds, demonstrating a remarkable range of applications from life-saving antifungal drugs to potent herbicides that secure our food supply.[1][2] Its unique chemical properties, including metabolic stability and the ability to coordinate with metal ions in enzyme active sites, make it a "privileged scaffold" in medicinal and agricultural chemistry.[1][3] A particularly significant class of these compounds are the triazole ethanols, which form the structural basis for many commercial antifungal agents and agrochemicals.
This guide provides an in-depth technical comparison of the biological activity of two key subclasses of 1,2,4-triazole ethanols: those bearing a chlorine atom at the 3-position of the triazole ring and their corresponding 3-unsubstituted analogs. Through an analysis of structure-activity relationships, supporting experimental data, and detailed protocols, we will explore the nuanced, yet significant, impact of this single atomic substitution.
The Decisive Role of the 3-Position: A Structure-Activity Relationship (SAR) Perspective
In the rational design of bioactive molecules, even minor structural modifications can lead to profound changes in efficacy and selectivity. The substitution pattern on the 1,2,4-triazole ring is a critical determinant of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the electronic and steric requirements for potent bioactivity in this class of compounds.
A recurring theme in the SAR of triazole derivatives is the beneficial effect of electron-withdrawing groups. The introduction of a chlorine atom, a classic electron-withdrawing group, at the 3-position of the triazole ring can significantly influence the molecule's electronic distribution. This alteration can enhance the compound's interaction with its biological target. For instance, in the context of antifungal activity, this modification can modulate the affinity of the triazole for the heme iron in the active site of the target enzyme, lanosterol 14α-demethylase (CYP51).[4][5]
Furthermore, the presence of a halogen can impact the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are crucial for its overall in vivo performance. Studies on various heterocyclic compounds have consistently shown that halogenated derivatives often exhibit enhanced biological activities.[3][6]
The primary mechanism of action for most antifungal triazoles is the inhibition of CYP51, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death or growth inhibition. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.
The following diagram illustrates the established mechanism of action of triazole antifungals:
Caption: Mechanism of action of triazole antifungal agents.
While direct comparative data is limited, the literature suggests that chlorination can enhance antifungal potency. For example, a study on imidazo[2,1-c][1][7]triazoles found that a 7-(3-chlorophenyl) substituted derivative exhibited the most significant antifungal activity against Aspergillus niger and Fusarium oxysporum.[3] Another study highlighted that a 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol showed a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger.[3]
The table below presents illustrative MIC data for various triazole derivatives, providing a qualitative comparison of halogenated versus non-halogenated structures.
Note: The data presented is for structurally related compounds and is intended to illustrate the general trend of halogenation on antifungal activity. A direct comparison of a 3-chloro vs. 3-unsubstituted triazole ethanol with an identical backbone is not available in the cited literature.
Herbicidal Activity
Triazole derivatives are also prominent in the agrochemical industry as herbicides.[8][9] Their mode of action can vary, but often involves the inhibition of key plant enzymes. Similar to the trend observed in antifungal activity, halogenation can play a role in enhancing herbicidal efficacy. For instance, studies on toxoflavin analogs as herbicides showed that halogenated derivatives, such as fluorinated and chlorinated analogs, exhibited significant herbicidal activity against various weeds.[10]
The following table provides examples of the herbicidal activity of different triazole derivatives.
Experimental Protocols: A Guide to Assessing Antifungal Activity
To empirically compare the biological activity of novel 3-chloro and 3-unsubstituted triazole ethanols, a standardized and reproducible assay is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from established guidelines and is suitable for assessing the in vitro antifungal activity of synthesized triazole ethanols against clinically relevant fungal strains such as Candida albicans.
Materials:
Test compounds (3-chloro and 3-unsubstituted triazole ethanols) dissolved in a suitable solvent (e.g., DMSO).
Fungal isolate (e.g., Candida albicans).
RPMI-1640 medium buffered with MOPS.
Sterile 96-well microtiter plates.
Spectrophotometer.
Incubator (35°C).
Sterile saline (0.85%).
Vortex mixer.
Workflow Diagram:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Procedure:
Preparation of Fungal Inoculum:
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
Prepare a suspension of the fungal cells in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
Preparation of Microtiter Plates:
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
Prepare a stock solution of your test compound (e.g., 3-chloro triazole ethanol) in DMSO at a concentration 100 times the highest desired final concentration.
Add 2 µL of the compound stock solution to well 1 (this will be your highest concentration).
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (medium and inoculum, no compound).
Well 12 will serve as the sterility control (medium only).
Inoculation and Incubation:
Add 100 µL of the standardized fungal inoculum to wells 1 through 11.
The final volume in each well will be 200 µL.
Incubate the plate at 35°C for 24-48 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity (fungal growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Alternatively, the plate can be read using a microplate reader at a suitable wavelength (e.g., 530 nm) to quantify growth inhibition.
Conclusion and Future Directions
The available body of scientific literature strongly suggests that the incorporation of a chlorine atom at the 3-position of the 1,2,4-triazole ethanol scaffold is a promising strategy for enhancing biological activity, particularly in the context of antifungal and herbicidal applications. This is supported by fundamental principles of structure-activity relationships, where the electron-withdrawing nature of the chloro substituent can lead to more favorable interactions with biological targets.
While direct comparative studies on perfectly matched molecular pairs are needed to definitively quantify the impact of this substitution, the collective evidence points towards the 3-chloro triazole ethanols as a class of compounds with significant potential for the development of new and improved antifungal agents and agrochemicals. Future research should focus on the synthesis and parallel testing of 3-chloro and 3-unsubstituted triazole ethanol pairs to provide precise quantitative data on their comparative efficacy and to further elucidate the specific molecular interactions that drive this observed enhancement in biological activity.
References
Beilstein Journals. (2011, May 25). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]
IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
Indo Global Journal of Pharmaceutical Sciences. (2011). 3D-Quantitative Structure Activity Relationship: A Strategic Approach for In Silico Prediction of Anti-Candididal Action of 1,2,-. Retrieved from [Link]
PubMed. (2011, November 15). Design and Synthesis of Novel Triazole Antifungal Derivatives by Structure-Based Bioisosterism. Retrieved from [Link]
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
ResearchGate. (2020, November 20). Quantitative-Structure-Activity-Relationships-and-Molecular-Docking-studies-of-124-triazole-derivatives-as-antifungal-activity.pdf. Retrieved from [Link]
ScienceDirect. (n.d.). Study of 3D-quantitative structure–activity relationship on a set of 1,2,4-triazole compounds. Retrieved from [Link]
MDPI. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Retrieved from [Link]
ResearchGate. (2020, June 22). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. Retrieved from [Link]
Semantic Scholar. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
MDPI. (2021, April 2). In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles. Retrieved from [Link]
PMC. (n.d.). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Retrieved from [Link]
Scilit. (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of MIC values of different synthesised compounds with reference standards. Retrieved from [Link]
Frontiers. (2020, September 25). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from [Link]
PMC. (n.d.). Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. Retrieved from [Link]
PMC. (n.d.). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Retrieved from [Link]
PMC. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]
ACS Publications. (2014, October 22). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Retrieved from [Link]
MDPI. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
Scholars Research Library. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]
PubMed. (2025, June 15). Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Retrieved from [Link]
Semantic Scholar. (2024, October 5). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. Retrieved from [Link]
ResearchGate. (n.d.). Herbicidal activity of 1,3,4-thiadiazole derivatives. Retrieved from [Link]
HPLC Method Development for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Purity: A Comparative Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediate Purity and Quality Control Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals
Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediate Purity and Quality Control
Executive Summary & Analytical Challenge
The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS: 586339-01-7) is a critical, low-molecular-weight (MW: 147.56 g/mol ) intermediate utilized in the synthesis of advanced triazole-based antifungals and agricultural fungicides [1].
From a chromatographic perspective, this molecule presents a distinct set of challenges:
Extreme Hydrophilicity: The presence of the hydroxyl group and the 1,2,4-triazole ring results in a partition coefficient (
) near or below zero.
Basic Nitrogen Centers: The triazole ring contains basic nitrogen atoms that readily interact with residual silanols on silica-based stationary phases, leading to severe peak tailing.
Low Hydrophobic Surface Area: Traditional alkyl-chain stationary phases (e.g., C18) fail to provide sufficient hydrophobic interaction, causing the analyte to elute dangerously close to the void volume (
).
In alignment with the ICH Q14 Guideline on Analytical Procedure Development [2], this guide employs an "Enhanced Approach." Rather than relying on trial-and-error, we define an Analytical Target Profile (ATP) and objectively compare three orthogonal stationary phases—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating purity method.
Method Development Rationale & Causality
The Failure of Traditional C18 (Hydrophobic Partitioning)
Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. To retain highly polar triazoles, analysts are often forced to use highly aqueous mobile phases (e.g., 95% to 100% water). However, under these conditions, standard C18 chains undergo "hydrophobic collapse" (phase dewetting), resulting in sudden losses of retention and irreproducible chromatography. Furthermore, the basic triazole nitrogens penetrate the collapsed alkyl layer, interacting directly with acidic surface silanols, which causes asymmetric peak tailing.
The Superiority of PFP and HILIC Phases
To overcome these limitations, we must exploit alternative retention mechanisms:
PFP (Pentafluorophenyl) Phases: PFP columns provide multimodal retention. The highly electronegative fluorine atoms create strong dipole-dipole interactions with the polar C-Cl and C-OH bonds of the analyte. Additionally, the fluorinated aromatic ring facilitates
interactions with the triazole ring, while offering enhanced hydrogen bonding capabilities [3].
HILIC (Amide) Phases: HILIC operates via a completely orthogonal mechanism. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile), a water-enriched layer is immobilized on the polar amide stationary phase. The highly polar 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol partitions aggressively into this aqueous layer, resulting in massive retention and excellent peak shape due to the absence of silanol-driven ion exchange.
To objectively evaluate these phases, a resolution mixture was prepared containing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Analyte), 2-(1H-1,2,4-triazol-1-yl)ethanol (Impurity A, des-chloro analog), and 3-chloro-1H-1,2,4-triazole (Impurity B, unreacted starting material).
The table below summarizes the chromatographic performance across the three evaluated platforms.
Parameter
Platform A: Standard C18
Platform B: PFP (Recommended)
Platform C: HILIC Amide
Column
Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
The following protocol utilizes a self-validating System Suitability Test (SST) designed to ensure that the mobile phase pH and column chemistry are interacting correctly prior to sample analysis.
Reagents and Materials
Buffer: 10 mM Ammonium Formate (NH₄FA) in LC-MS grade water. Adjust to exactly pH 3.0 using Formic Acid. (Causality: pH 3.0 ensures the basic triazole nitrogens are fully protonated, preventing multi-state ionization that causes peak splitting).
Organic Modifier: LC-MS grade Methanol (MeOH). (Causality: Methanol is preferred over Acetonitrile for PFP columns as it enhances
interactions between the stationary phase and the triazole ring).
Diluent: 90% Water : 10% Methanol. (Causality: Matching the initial mobile phase conditions prevents solvent-mismatch peak distortion).
Instrument Parameters
Flow Rate: 1.0 mL/min
Column Temperature: 35°C ± 1°C
Detection: UV at 210 nm (due to lack of strong chromophores, low UV is required) [3].
Injection Volume: 5 µL
Step-by-Step Workflow
Mobile Phase Preparation: Filter the 10 mM Ammonium Formate buffer (pH 3.0) through a 0.22 µm nylon membrane. Degas thoroughly.
System Equilibration: Purge the HPLC system and equilibrate the PFP column with 85% Buffer / 15% MeOH for at least 20 column volumes (approx. 30 minutes) until the baseline is stable.
System Suitability Testing (SST):
Inject the Resolution Mixture (Analyte + Impurity A + Impurity B) in triplicate.
Self-Validation Criteria: The method is only valid for use if Resolution (
) between the Target Analyte and Impurity A is , and the tailing factor for the Target Analyte is .
Sample Preparation: Accurately weigh 10 mg of the 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol sample. Dissolve and dilute to 10 mL with Diluent (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter.
Data Acquisition: Inject blank (Diluent), followed by standard solutions, and finally the sample preparations.
Caption: ICH Q14 Enhanced Approach workflow for triazole HPLC method development.
Summary of Best Practices
When analyzing highly polar, low-molecular-weight triazole derivatives like 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol:
Abandon Standard C18: Do not attempt to force retention using 100% aqueous mobile phases on standard C18 columns; the resulting phase collapse will destroy method robustness.
Leverage Orthogonal Chemistries: PFP columns offer the best balance of retention, peak shape, and ease of use for halogenated triazoles.
Control the pH: Triazoles are highly sensitive to pH fluctuations. Always use a strong buffer (like Ammonium Formate) adjusted to a pH at least 2 units away from the analyte's pKa to ensure a single ionization state.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14: Analytical Procedure Development. FDA Guidance Documents. Available at:[Link]
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Application Note 5991-6081EN. Available at:[Link]
Validation
Comparative Guide: UV-Vis Absorption Properties of Halogenated Triazole Derivatives
Executive Summary This guide analyzes the optoelectronic shifts induced by halogen substitution (F, Cl, Br, I) on 1,2,3- and 1,2,4-triazole scaffolds. For medicinal chemists and structural biologists, understanding these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the optoelectronic shifts induced by halogen substitution (F, Cl, Br, I) on 1,2,3- and 1,2,4-triazole scaffolds. For medicinal chemists and structural biologists, understanding these shifts is critical not only for compound characterization but also for predicting photostability and designing HPLC detection methods. While the unsubstituted triazole ring absorbs in the deep UV (~205 nm), halogenated aryl-triazole derivatives exhibit tunable bathochromic shifts (
nm) and altered molar extinction coefficients (), driven by the interplay between inductive electron withdrawal and mesomeric lone-pair donation.
Mechanistic Insight: The Halogen Effect on Triazole Chromophores[1][2]
The UV-Vis absorption of triazole derivatives is dominated by
and transitions. Halogenation perturbs these transitions through two competing mechanisms:
Inductive Effect (-I): Halogens are electronegative (F > Cl > Br > I), withdrawing electron density from the triazole ring (
-bond). This stabilizes the HOMO, potentially leading to a hypsochromic (blue) shift , particularly with Fluorine.
Mesomeric Effect (+M) & Polarizability: Heavier halogens (Cl, Br, I) possess lone pairs in higher energy orbitals (
) capable of donating into the triazole -system. This destabilizes the HOMO more than the LUMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .
The following diagram illustrates how halogen size and electronegativity influence the HOMO-LUMO energy gap (
).
Caption: Schematic representation of electronic perturbations. Fluorine tends to stabilize the ground state (blue shift), while heavy halogens reduce the energy gap (red shift).
Comparative Performance Analysis
The following data contrasts the absorption maxima (
) and molar extinction coefficients () of 4-phenyl-1,2,3-triazole derivatives. The "H" substituent represents the baseline phenyl-triazole scaffold.
Table 1: Substituent Effects on Optical Properties (Solvent: Acetonitrile)
Key Observation:
While unsubstituted triazole rings absorb weakly at ~205 nm [1], attaching an aryl group shifts this to ~248 nm. The addition of heavy halogens (Br, I) further pushes detection into the UV-B region (280–315 nm), which is advantageous for HPLC analysis as it avoids interference from common solvents like methanol (cutoff 205 nm).
Validated Experimental Protocol
To ensure reproducibility, the following Self-Validating Protocol (SVP) incorporates checkpoints for solvent purity and concentration accuracy.
Objective: Determine
and for a halogenated triazole derivative.
Diagram 2: Spectral Characterization Workflow
Caption: Step-by-step workflow ensuring data integrity through solvent validation and Beer-Lambert linearity checks.
Detailed Steps:
Solvent Validation: Use HPLC-grade Acetonitrile (ACN) or Methanol. Run a blank scan. If background absorbance at 220 nm > 0.05 AU, discard solvent.
Stock Preparation: Weigh 1–2 mg of derivative using a microbalance (
mg). Dissolve in ACN to achieve exactly 1.0 mM. Sonicate for 5 mins to ensure complete dissolution (halogenated derivatives often have lower solubility) [2].
Working Solutions: Prepare four concentrations (e.g., 10, 25, 50, 75
M) to verify linearity.
Acquisition:
Instrument: Double-beam spectrophotometer.
Range: 190–400 nm.
Path Length: 1 cm quartz cuvette.
Data Analysis: Plot Absorbance vs. Concentration at
. The slope equals the molar extinction coefficient ().
Applications in Drug Development[2][3]
Photostability Screening
Halogenated triazoles, particularly iodinated derivatives, are prone to homolytic cleavage of the C-X bond under UV irradiation.
Recommendation: If
> 300 nm (e.g., iodo-derivatives), perform a photostability stress test (1.2 million lux hours) early in the pipeline to rule out phototoxicity.
HPLC Method Development
F-Derivatives: Use 210–220 nm for detection (requires high-purity solvents).
Br/I-Derivatives: Use 254–260 nm. This allows the use of lower-grade solvents or modifiers (like formic acid) without baseline noise issues.
References
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
Source: Royal Society of Chemistry
[Link]
Effects of halogen atom substitution on luminescent radical.
Source: Royal Society of Chemistry
[Link]
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
Source: National Institutes of Health (PMC)
[Link]
Comparative
Precision Melting Point Determination of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
A Comparative Technical Guide for Pharmaceutical & Agrochemical R&D[1][2] Executive Summary & Technical Context 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a critical heterocyclic intermediate used in the synthesis of b...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Pharmaceutical & Agrochemical R&D[1][2]
Executive Summary & Technical Context
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a critical heterocyclic intermediate used in the synthesis of broad-spectrum triazole antifungals (e.g., derivatives related to prothioconazole or tebuconazole scaffolds).[1][2][3] Its structural integrity—specifically the 3-chloro substitution and the N1-hydroxyethyl tail—dictates the efficacy of downstream API synthesis.[1][2]
Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a Critical Quality Attribute (CQA) assessment. Due to the polar hydroxyethyl group, this molecule exhibits significant hygroscopicity and potential for polymorphism .[4] Standard capillary methods often fail to distinguish between true thermodynamic melting and moisture-induced depression (pseudo-melting).[1][2]
This guide compares three industry-standard methodologies for MP determination, recommending Differential Scanning Calorimetry (DSC) as the gold standard for R&D validation, while positioning Automated Optoelectronic Detection as the superior choice for high-throughput QC.[1][2][4]
Comparative Analysis of Determination Methods
The following analysis evaluates methods based on precision, suitability for hygroscopic samples, and ability to detect polymorphic transitions.
Feature
Method A: Manual Capillary (Thiele Tube/Oil Bath)
Method B: Automated Optoelectronic (Transmission)
Method C: Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change in heated oil.[1][2]
Optical sensor detects light transmission change during heating.[1]
Measures heat flow difference between sample and reference.[1]
Precision
± 1.0 – 2.0 °C (Operator dependent)
± 0.3 – 0.5 °C
± 0.1 °C
Sample Req.
~5–10 mg
~2–5 mg
1–3 mg
Hygroscopicity Handling
Poor. Open capillaries allow moisture absorption during heating.[1]
Moderate. Closed capillaries possible, but sealing is difficult.[2][4]
Recommended Workflow: The "Dry-Seal-Scan" Protocol[1][2]
For 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, the presence of the hydroxyl group (-OH) creates a hydrogen-bonding network that traps atmospheric water, depressing the observed MP.[1][2] The following DSC-centric protocol eliminates this variable.
Phase 1: Sample Preparation (The Critical Step)
Drying: Dry the crude sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture.
Grinding: Gently triturate the sample to a fine powder. Warning: Do not over-grind; excessive mechanical stress can induce polymorphic transformation in triazoles.[1]
Phase 2: DSC Experimental Setup
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][4]
Pan System: Tzero Aluminum Hermetic Pans (pinhole lid is not recommended due to hygroscopicity).[1]
Reference: Empty hermetic aluminum pan (matched weight).
Purge Gas: Dry Nitrogen (50 mL/min).
Phase 3: The Thermal Cycle
Equilibrate: Hold at 25°C for 2 minutes.
Ramp: Heat at 5°C/min to 180°C. (Note: The parent 3-chloro-1,2,4-triazole melts ~167-171°C; the ethanol derivative is expected to be lower, likely 80–130°C range, but scanning higher ensures full profile capture).[2][4]
Cool: Cool at 10°C/min to 0°C (to check for recrystallization behavior).
Re-Heat: Heat at 10°C/min to 180°C (to identify enantiotropic polymorphs).
Phase 4: Data Interpretation
(Onset Temperature): Use this as the reported Melting Point. It is less sensitive to sample mass than the peak temperature ().[4]
(Enthalpy of Fusion): Calculate the area under the melting peak. A sharp, high-energy peak indicates high crystallinity and purity.[1][2][4] Broadening suggests impurities or amorphous content.[1]
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate MP method based on the sample's stage in the drug development lifecycle.
Figure 1: Decision Matrix for Melting Point Method Selection. Blue node represents the analyte; Yellow node is the decision point; Red nodes are the analytical techniques.
Troubleshooting & Scientific Rationale
Issue: Broad Melting Range (> 2°C)
Cause 1: Moisture. The ethanol tail is a moisture magnet.[1] Solution: Dry sample in vacuum desiccator for 24h.[1] Use hermetic DSC pans.
Cause 2: Isomer Contamination. The alkylation of 3-chloro-1,2,4-triazole can theoretically occur at N1, N2, or N4.[2][4] While N1 is favored, N2/N4 isomers are impurities that depress MP.[2][4]
Validation: Run TLC or HPLC.[1] If DSC shows a small "pre-melt" endotherm, it confirms isomeric impurity or eutectic formation.[2][4]
Issue: Double Melting Peak
Cause: Polymorphism.[1] Triazoles are notorious for having multiple crystal forms.
Action: The first peak is the metastable form; the second is the stable form.[1] For regulatory filing, you must isolate and characterize the stable form (highest MP).[2][4]
Source: Murti, Y. et al. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles."[2][4][5] American Journal of Chemistry, 2011.[2][4][5]
Relevance: details IR and NMR spectral features of triazole-ethanol derivatives, confirming the N1-alkyl
Personal Protective Equipment (PPE) & Handling Guide: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
Executive Safety Summary & Risk Assessment CAS Number: 586339-01-7 (Representative) Chemical Class: Chlorinated Triazole / Primary Alcohol As a structural intermediate often used in the synthesis of antifungal pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary & Risk Assessment
CAS Number: 586339-01-7 (Representative)
Chemical Class: Chlorinated Triazole / Primary Alcohol
As a structural intermediate often used in the synthesis of antifungal pharmacophores (e.g., Difenoconazole analogs) and agrochemicals, 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol presents a specific toxicological profile that requires more than standard "lab coat and glasses" protection.
While specific Occupational Exposure Limits (OELs) may not be established for this specific intermediate, its functional groups dictate its safety protocol. The chlorine substituent increases lipophilicity, enhancing skin absorption potential, while the triazole ring is a known nitrogen-rich pharmacophore often associated with eye irritation and, in some analogs, reproductive toxicity.
Core Safety Directive: Treat this compound as a Control Band 3 (Hazardous) substance. Apply the Precautionary Principle : assume reproductive toxicity and high aquatic toxicity until specific data proves otherwise.
Solid particulates are the primary vector. If handling >100mg outside a hood, a PAPR (Powered Air Purifying Respirator) is recommended.
Body
Tyvek® Lab Coat (Disposable) with Elastic Cuffs
Cotton coats absorb chemicals. Disposable Tyvek provides a barrier against powder settling on street clothes.
Engineering Controls & Containment Logic
The physical state of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is typically a crystalline solid or powder. The primary risk is aerosolization during weighing.
Containment Protocol (OEB 3 Strategy)
Primary Handling: Must occur within a Chemical Fume Hood or Vented Balance Enclosure (VBE) .
Face Velocity: 0.5 m/s (100 fpm).
Sash Height: Keep at working level (approx. 18 inches).
Static Control: Triazole powders are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder "jumping" during transfer, which reduces inhalation risk.
Weighing Boat Technique: Do not use flat weighing papers. Use anti-static plastic weighing boats or glass vessels to minimize spill risks.
Operational Workflows
A. PPE Selection Decision Tree
This logic gate ensures you select the correct protection based on the quantity and state of the material.
Figure 1: PPE Selection Logic based on physical state and scale of operation.
B. Step-by-Step Handling Protocol
1. Weighing & Transfer (Critical Step)
Preparation: Place a disposable absorbent mat (benchkote) inside the hood. Pre-label your receiving flask.
The Transfer:
Don inner and outer gloves.
Open the stock container only inside the hood.
Use a disposable spatula. Never re-use spatulas to avoid cross-contamination of the bulk stock.
After weighing, wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol or DCM) before returning it to storage. This decontamination step protects the next user.
Solubilization:
When dissolving in solvents (e.g., DMSO, Methanol), add solvent slowly.
Note: The dissolution is generally endothermic, but always assume potential exotherms with new lots.
2. Spill Response (Solid Powder)
Do not use a brush and dustpan (generates dust).
Evacuate the immediate area if the spill is >5g outside a hood.
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
Scoop the damp material into a hazardous waste jar.
Wipe the surface 3x with soap and water, then Ethanol.
Waste Disposal & Decontamination[5]
Triazoles are chemically stable and often resistant to biodegradation.[5] Proper segregation is vital to prevent environmental release (H411).
Waste Stream
Disposal Method
Notes
Solid Waste
High-Temperature Incineration
Label as "Toxic Organic Solid." Do not landfill.
Liquid Waste
Halogenated Solvent Waste
Due to the Chlorine atom, this must go into Halogenated waste streams, not general organic waste.
Contaminated PPE
Hazardous Solid Waste
Gloves and Tyvek sleeves used during handling should be treated as contaminated solid waste.
Emergency Response Logistics
Eye Contact: Flush immediately for 15 minutes .[3][8] Time it. The basicity of triazoles can cause corneal clouding if not rinsed rapidly.
Skin Contact: Wash with soap and water.[1][3][5][6][8][9][10] Do not use ethanol to wash skin; alcohols can act as permeation enhancers, driving the chlorinated compound deeper into the dermis.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Emergency Workflow Diagram
Figure 2: Immediate response logic for exposure incidents.
References
PubChem. (n.d.). Compound Summary: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol. National Library of Medicine. Retrieved March 1, 2026, from [Link]
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Triazole antifungals and intermediates. Retrieved March 1, 2026, from [Link]